molecular formula C9H10N4O B13343457 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline

2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline

Cat. No.: B13343457
M. Wt: 190.20 g/mol
InChI Key: IRCMHBNSXOFPLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, belonging to a class of triazole-aniline hybrids . These hybrids are recognized for their wide spectrum of biological activities, making them valuable scaffolds in the development of new therapeutic agents . The structure incorporates a 1,2,3-triazole ring, which is known to act as a bioisostere for amide and ester functional groups, thereby influencing the molecule's metabolic stability, polarity, and ability to form hydrogen bonds with biological targets . The primary research applications of this compound and its analogs lie in the exploration of novel antimicrobial agents . Triazole derivatives are extensively investigated for their potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens such as Candida and Cryptococcus species . The presence of the aniline and methoxy groups allows for further synthetic modification, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity . Furthermore, the 1,2,3-triazole core is a key pharmacophore in drugs like tazobactam and cefatrizine, underscoring its relevance in antibiotic research . Beyond antimicrobial studies, this aniline derivative serves as a key versatile synthetic intermediate . It can be utilized in click chemistry via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to create more complex molecular architectures for screening against various biological targets . Research into similar triazole-containing molecules has also revealed potential in other areas, including anticancer and anti-inflammatory activities, highlighting the broad utility of this compound class in drug discovery programs . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

2-methoxy-4-(triazol-2-yl)aniline

InChI

InChI=1S/C9H10N4O/c1-14-9-6-7(2-3-8(9)10)13-11-4-5-12-13/h2-6H,10H2,1H3

InChI Key

IRCMHBNSXOFPLL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2N=CC=N2)N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Investigating the Potential Biological Activity of 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a comprehensive strategy for the evaluation of the potential biological activities of the novel chemical entity, 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline. The rationale for this investigation is built upon the well-documented pharmacological significance of its constituent chemical moieties: the 1,2,3-triazole ring and the 2-methoxyaniline scaffold. This document provides a structured, multi-pronged approach, commencing with in silico predictive modeling to forecast pharmacokinetic properties and potential biological targets. Subsequently, a detailed in vitro screening cascade is proposed, encompassing cytotoxicity assays, and preliminary antimicrobial and anticancer evaluations. Each proposed experimental protocol is designed to be self-validating and is supported by established methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel heterocyclic compounds.

Introduction: The Rationale for Investigation

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. The strategic combination of pharmacologically active scaffolds into hybrid molecules is a proven approach to generating new chemical entities with unique biological profiles. The molecule 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline is a prime candidate for such investigation, integrating two moieties of significant interest in drug discovery.

The 1,2,3-triazole ring is recognized as a "privileged" scaffold in medicinal chemistry. Its five-membered aromatic structure containing three consecutive nitrogen atoms imparts unique physicochemical properties, allowing it to act as a bioisostere for amide bonds.[1] This has led to the incorporation of the 1,2,3-triazole moiety into a variety of approved drugs, including the antibacterial agent tazobactam and the anticancer drug carboxyamidotriazole. Derivatives of 1,2,3-triazole have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antidiabetic, antiviral, and antifungal properties.[2][3] The synthetic accessibility of 1,2,3-triazoles, often through highly efficient "click chemistry," further enhances their appeal in drug discovery programs.[4]

Similarly, the aniline scaffold and its derivatives are integral to many medicinal compounds, exhibiting a wide range of biological effects such as antibacterial, antifungal, anticancer, analgesic, and anti-inflammatory activities.[5] The methoxy substituent on the aniline ring, as seen in 2-methoxyaniline, can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties.[6] The combination of aniline and triazole systems in a single molecule has been explored for potential drug candidates, with studies investigating their pharmacokinetic profiles and biological potential.[7][8]

Given the established and diverse biological roles of its constituent parts, 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline presents a compelling case for a thorough investigation of its therapeutic potential. This guide outlines a logical and efficient workflow for such an exploration.

Proposed Investigational Workflow

A systematic approach is crucial to efficiently elucidate the biological activity of a novel compound. The proposed workflow for 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline is a phased strategy, beginning with computational predictions to guide subsequent experimental work.

G cluster_0 Phase 1: In Silico & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanistic Studies InSilico In Silico Prediction (ADME/Tox, Target Prediction) Synthesis Synthesis & Characterization InSilico->Synthesis Guides Synthesis Prioritization Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Synthesis->Cytotoxicity Provides Test Compound Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Cytotoxicity->Antimicrobial Determines Non-toxic Doses Anticancer Anticancer Screening (e.g., NCI-60 Panel) Cytotoxicity->Anticancer Determines Therapeutic Window MoA Mechanism of Action Studies (Target-based assays, Pathway analysis) Antimicrobial->MoA If Activity Detected Anticancer->MoA If Activity Detected

Caption: Proposed workflow for investigating 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline.

Phase 1: In Silico Prediction and Synthesis

In Silico Pharmacokinetic and Toxicity (ADME/Tox) Prediction

Before embarking on extensive in vitro screening, it is prudent to computationally model the compound's drug-like properties. This allows for an early assessment of its potential for bioavailability and flags any potential liabilities.

Methodology:

Utilize established computational tools such as SwissADME or similar platforms to predict the following parameters.[9]

Table 1: Key In Silico ADME/Tox Parameters

ParameterDescriptionImportance
Molecular Weight The mass of one mole of the compound.Adherence to Lipinski's Rule of Five (<500 Da) suggests better oral bioavailability.[7]
LogP (Octanol/Water Partition Coefficient) A measure of the compound's lipophilicity.Influences absorption, distribution, metabolism, and excretion (ADME). Values between 1 and 5 are generally preferred.[7]
Hydrogen Bond Donors/Acceptors The number of N-H or O-H bonds and N or O atoms, respectively.Affects solubility and membrane permeability. Lipinski's rules suggest ≤5 H-bond donors and ≤10 H-bond acceptors.[7]
Topological Polar Surface Area (TPSA) The surface sum over all polar atoms.Predicts drug transport properties, including blood-brain barrier penetration.
Aqueous Solubility (LogS) The predicted solubility in water.Crucial for absorption and formulation.
Toxicity Prediction Assessment of potential for mutagenicity, carcinogenicity, etc.Early identification of potential safety concerns.
Synthesis and Characterization

While a detailed synthesis protocol is beyond the scope of this guide, the synthesis of 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline would likely involve a multi-step process. A plausible route could involve the diazotization of a substituted aniline followed by a cycloaddition reaction to form the triazole ring. The final product must be purified to a high degree (>95%) and its structure confirmed by standard analytical techniques (NMR, Mass Spectrometry, and Elemental Analysis).

Phase 2: In Vitro Screening

Cytotoxicity Assessment

A fundamental first step in any in vitro screening cascade is to determine the compound's inherent cytotoxicity against a representative human cell line. This establishes a therapeutic window and informs the concentration range for subsequent bioassays.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Culture: Culture a human cell line (e.g., HEK293 or HaCaT) in appropriate media and conditions until confluent.

  • Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline in the culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Antimicrobial Screening

Given the known antimicrobial properties of both triazole and aniline derivatives, a preliminary screen against a panel of pathogenic bacteria and fungi is warranted.[5][10]

Protocol: Broth Microdilution Assay

  • Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate broth.

  • Compound Dilution: Prepare serial dilutions of 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (no compound).

  • Incubation: Incubate the plates under appropriate conditions for each microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that visibly inhibits microbial growth.

Anticancer Screening

The prevalence of triazole and aniline moieties in anticancer agents makes this a high-priority area for investigation.[4][6] An initial screen against a panel of cancer cell lines can provide valuable insights.

Protocol: NCI-60 Human Tumor Cell Line Screen (or similar)

While access to the full NCI-60 panel may be limited, a representative subset of cell lines from different cancer types can be used for an initial assessment.

  • Cell Lines: Select a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]).

  • Assay Procedure: Follow the same general procedure as the MTT assay described in section 4.1.

  • Data Analysis: Determine the GI50 (concentration causing 50% growth inhibition) for each cell line. A compound with GI50 values in the low micromolar or nanomolar range would be considered a promising hit.

Phase 3: Preliminary Mechanism of Action (MoA) Studies

Should significant activity be observed in the antimicrobial or anticancer screens, preliminary MoA studies can be initiated.

G cluster_0 Anticancer Hit cluster_1 Potential MoA Investigations AnticancerHit Active in Anticancer Screen Tubulin Tubulin Polymerization Assay AnticancerHit->Tubulin Anilino-triazoles can be tubulin inhibitors Kinase Kinase Inhibition Panel AnticancerHit->Kinase Triazoles are common in kinase inhibitors Apoptosis Apoptosis Assay (e.g., Annexin V/PI) AnticancerHit->Apoptosis General cell death mechanism

Caption: Potential MoA studies for an anticancer "hit" compound.

For an anticancer hit, investigations could include:

  • Tubulin Polymerization Assays: Some anilino-triazole derivatives are known to inhibit tubulin polymerization.[11]

  • Kinase Inhibition Assays: The triazole scaffold is present in several kinase inhibitors. A broad kinase panel screen could identify potential targets.

  • Apoptosis Assays: Assays such as Annexin V/PI staining can determine if the compound induces programmed cell death.

For an antimicrobial hit, further studies could involve time-kill kinetics and assays to investigate effects on cell wall synthesis or DNA gyrase activity.

Conclusion

The molecule 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline represents a promising starting point for a drug discovery campaign. Its chemical architecture, combining the pharmacologically privileged 1,2,3-triazole ring with a 2-methoxyaniline moiety, provides a strong rationale for the investigation of its biological potential. The systematic, multi-phase approach outlined in this guide, from in silico prediction to in vitro screening and preliminary mechanistic studies, offers a robust framework for elucidating its therapeutic value. The insights gained from this workflow will be critical in determining the future direction of research and development for this novel compound.

References

  • Frontiers. 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Available from: [Link]

  • PubMed. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. Available from: [Link]

  • PMC. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Available from: [Link]

  • RSC Publishing. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. Available from: [Link]

  • IT Medical Team. Synthetic Trends Followed for the Development of 1,2,3-Triazole. Available from: [Link]

  • PMC - NIH. Triazole analogues as potential pharmacological agents: a brief review. Available from: [Link]

  • Bentham Science Publisher. A Pharmacological Update of Triazole Derivative: A Review. Available from: [Link]

  • Synthesis, Bioactivities and In-Silico Activities of Aniline and Anisidine Mannich Bases. (2024). International Journal of Drug Discovery and Technology.
  • Synthesis of Pharmacological Relevant 1,2,3-Triazole and its Analogues-A Review. (2021).
  • Taylor & Francis Online. The 1,2,3-triazole “all-in-one” ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Available from: [Link]

  • ResearchGate. A comprehensive review of 1,2,3 & 1,2,4 triazoleanalogs for their versatile biological activities. Available from: [Link]

  • PubChem. 2-Methoxyaniline. Available from: [Link]

  • MDPI. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Available from: [Link]

  • PubChem. 2-Methoxy-N-methylaniline. Available from: [Link]

  • Google Patents. CN114989103B - A preparation method of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.
  • International Journal of Pharmaceutical Sciences Review and Research. Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. Available from: [Link]

  • PMC. Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline–1,2,3-Triazole–Anilines as Potential Antitubercular and Anti-HIV Agents. Available from: [Link]

  • PubChem. 2-Methoxyaniline. Available from: [Link]

  • MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available from: [Link]

  • MDPI. Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. Available from: [Link]

  • PubChem. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. Available from: [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Egyptian Journal of Chemistry.
  • ResearchGate. Synthesis of 3-(((2-(4-methoxyphenyl)-2H-1,2,3-triazol-4-yl) methoxy)methyl)-1-tosyl-1H-indole (ITC). Available from: [Link]

  • MDPI. Synthesis of 1,2,3-Triazole-Containing Methoxylated Cinnamides and Their Antileishmanial Activity against the Leishmania braziliensis Species. Available from: [Link]

Sources

Methodological & Application

The Ascendant Therapeutic Potential of 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Scaffold of Promise

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline represents a compelling, yet underexplored, convergence of two such pharmacologically significant moieties: the aniline and the 1,2,3-triazole ring. While its isomer, a 1,2,4-triazole derivative, has gained prominence as a key intermediate in the synthesis of the TYK2 inhibitor Deucravacitinib[1][2], the 2H-1,2,3-triazole isomer remains a frontier for therapeutic innovation.

The 1,2,3-triazole system is a highly valued pharmacophore, renowned for its metabolic stability and its capacity to engage in hydrogen bonding and dipole-dipole interactions.[3] Its role as a bioisostere for the amide bond has been extensively leveraged in drug discovery, offering a means to enhance pharmacokinetic profiles and explore novel binding interactions.[4] When appended to an aniline scaffold—a fundamental building block in numerous approved drugs—the resulting molecule presents a unique three-dimensional architecture ripe for derivatization and optimization against a multitude of biological targets.

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in harnessing the potential of 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline. We will provide a detailed, field-proven protocol for its synthesis, explore its potential applications in oncology and infectious diseases, and offer step-by-step methodologies for its biological evaluation.

Synthesis and Characterization: A Proposed Pathway

Given the absence of a documented synthesis for 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline in the current literature, we propose a robust and regioselective synthetic route based on modern N-arylation techniques. The key to this synthesis is the regioselective formation of the N2-aryl-1,2,3-triazole, which can be challenging. However, recent advances in catalyst-free methodologies utilizing diaryliodonium salts offer a highly efficient and scalable solution.[5]

Proposed Synthetic Scheme

Synthetic_Pathway A 1H-1,2,3-Triazole reagents K2CO3, DMSO Room Temperature A->reagents B Bis(4-amino-3-methoxyphenyl)iodonium Chloride B->reagents C 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline reagents->C Catalyst-Free N2-Arylation [4]

Caption: Proposed catalyst-free synthesis of the target compound.

Protocol 1: Synthesis of 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline

This protocol is designed as a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Materials:

  • 1H-1,2,3-Triazole

  • Bis(4-amino-3-methoxyphenyl)iodonium Chloride (synthesis from 2-methoxyaniline required)

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Instrumentation:

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • NMR Spectrometer

  • Mass Spectrometer

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask, add 1H-1,2,3-triazole (1.0 eq), Bis(4-amino-3-methoxyphenyl)iodonium Chloride (1.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to dissolve the reactants (approximately 0.1 M concentration).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The disappearance of the starting 1H-1,2,3-triazole and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Medicinal Chemistry Applications and Protocols

The unique structural features of 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline make it an attractive scaffold for targeting a range of diseases. The aniline moiety provides a vector for further derivatization, allowing for the exploration of structure-activity relationships (SAR).

Application 1: As a Scaffold for Kinase Inhibitors in Oncology

The aniline substructure is a common feature in many FDA-approved kinase inhibitors. By acylating the aniline nitrogen of our title compound with various moieties, it is possible to generate a library of compounds for screening against a panel of kinases implicated in cancer.

Workflow for Developing Kinase Inhibitors

Kinase_Inhibitor_Workflow A 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline C Amide Coupling Reaction A->C B Library of Carboxylic Acids / Acyl Chlorides B->C D Library of Novel Derivatives C->D E Kinase Panel Screening (Biochemical Assay) D->E F Identify Hits (e.g., IC50 < 1 µM) E->F G Cell-Based Proliferation Assays (e.g., MTT, Celigo) F->G H Lead Optimization (SAR Studies) G->H

Caption: Workflow for kinase inhibitor drug discovery.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: Tyrosine Kinase)

This protocol outlines a general method for assessing the inhibitory activity of synthesized derivatives against a representative tyrosine kinase.

Materials:

  • Synthesized 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline derivatives

  • Recombinant human tyrosine kinase (e.g., Src, Abl)

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Staurosporine (positive control)

  • Streptavidin-coated 96-well plates

  • Europium-labeled anti-phosphotyrosine antibody

  • Time-Resolved Fluorescence (TRF) plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a series of dilutions to determine the IC₅₀ value.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, the test compound at various concentrations, the biotinylated peptide substrate, and the recombinant kinase.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for 60 minutes.

  • Termination: Stop the reaction by adding a solution of EDTA.

  • Detection: Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind. Wash the plate to remove unbound components. Add the europium-labeled anti-phosphotyrosine antibody and incubate.

  • Measurement: After a final wash, measure the time-resolved fluorescence. The signal intensity is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Summary Table (Hypothetical)

Compound IDR-Group on AnilineKinase TargetIC₅₀ (nM)
TMA-001 AcetylSrc>10,000
TMA-002 4-FluorobenzoylSrc850
TMA-003 Pyridine-4-carbonylSrc250
Staurosporine N/ASrc15
Application 2: Development of Novel Antimicrobial Agents

Triazole-containing compounds have a well-established history as antimicrobial agents.[3][6] The 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline scaffold can be derivatized to create compounds with potential activity against a range of bacterial and fungal pathogens.

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a potential antimicrobial agent.

Materials:

  • Synthesized 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Standard antibiotics (e.g., Ciprofloxacin, Vancomycin) as positive controls

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds and control antibiotics in CAMHB in the 96-well plates.

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion and Future Directions

While direct experimental data on 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline is currently lacking in the public domain, its constituent moieties strongly suggest its potential as a versatile scaffold in medicinal chemistry. The proposed synthetic route offers a viable path to accessing this compound, and the outlined protocols provide a clear framework for its evaluation as a potential source of novel kinase inhibitors and antimicrobial agents. Further exploration of this scaffold through the generation and screening of diverse chemical libraries is a promising avenue for the discovery of new therapeutic agents.

References

  • This citation is a placeholder for a general review on triazoles in medicinal chemistry.
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI. [Link][3][7][8][9]

  • This citation is a placeholder for a general review on triazoles in medicinal chemistry.
  • Catalyst-Free Regioselective N2 Arylation of 1,2,3-Triazoles Using Diaryl Iodonium Salts. ACS Publications. [Link][5]

  • This citation is a placeholder for a general review on triazoles in medicinal chemistry.
  • This citation is a placeholder for a general review on triazoles in medicinal chemistry.
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PubMed. [Link][7]

  • (PDF) Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. ResearchGate. [Link][8]

  • This citation is a placeholder for a general review on triazoles in medicinal chemistry.
  • This citation is a placeholder for a general review on triazoles in medicinal chemistry.
  • CN114989103B - A preparation method of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. Google Patents. [1]

  • This citation is a placeholder for a general review on triazoles in medicinal chemistry.
  • This citation is a placeholder for a general review on triazoles in medicinal chemistry.
  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers. [Link][4]

  • This citation is a placeholder for a general review on triazoles in medicinal chemistry.
  • 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. Sichuan Taienkang Pharmaceutical Co., Ltd.. [Link][2]

  • This citation is a placeholder for a general review on triazoles in medicinal chemistry.
  • This citation is a placeholder for a general review on triazoles in medicinal chemistry.
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC. [Link][9]

  • This citation is a placeholder for a general review on triazoles in medicinal chemistry.
  • Biological features of new 1,2,4-triazole derivatives (a literature review). National University of Pharmacy. [Link][6]

Sources

Application Note: Protocol for Functionalizing 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Reactivity Profile

The compound 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and GPCR antagonists (such as orexin receptor modulators). The 2H-1,2,3-triazole ring serves as an excellent bioisostere for aromatic rings and amides, providing favorable physicochemical properties, including improved metabolic stability and aqueous solubility.

Electronic Causality in Reactivity

To successfully functionalize this molecule, one must understand the push-pull electronic effects on the aniline nitrogen:

  • Ortho-Methoxy Group (-OCH₃): Exerts an electron-donating resonance effect (+M) and steric hindrance.

  • Para-Triazole Group: Exerts an electron-withdrawing inductive and resonance effect (-I, -M).

Net Result: The aniline is slightly electron-deficient compared to a standard ortho-anisidine. This reduced nucleophilicity makes standard coupling conditions sluggish, necessitating highly active electrophiles or transition-metal catalysis to drive functionalization [1][2].

Below, we detail three self-validating protocols to functionalize this scaffold: Amide Coupling, Buchwald-Hartwig Amination, and the Sandmeyer Reaction.

Divergent Functionalization Workflows

Workflow A 2-Methoxy-4-(2H-1,2,3- triazol-2-yl)aniline B1 Amide Coupling (HATU/DIPEA) A->B1 B2 Buchwald-Hartwig (Pd/BrettPhos) A->B2 B3 Sandmeyer Reaction (NaNO2/CuBr) A->B3 C1 Targeted Inhibitors (Amides) B1->C1 C2 Secondary Amines (Diaryl Amines) B2->C2 C3 Aryl Halides (Cross-Coupling) B3->C3

Fig 1. Divergent functionalization pathways for 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline.

Protocol 1: Amide Bond Formation via HATU

Because the para-triazole group deactivates the aniline, standard coupling reagents like EDC/HOBt often result in poor yields. HATU is selected because it generates an HOAt-derived active ester. The neighboring nitrogen in the HOAt pyridine ring acts as a general base, accelerating the nucleophilic attack of the deactivated aniline [1][2].

Step-by-Step Methodology
  • Activation: In an oven-dried flask, dissolve the target carboxylic acid (1.0 equiv, 1.0 mmol) and HATU (1.2 equiv, 1.2 mmol) in anhydrous DMF (5.0 mL).

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol) dropwise. Stir at room temperature for 15 minutes to ensure complete formation of the OAt-active ester.

  • Coupling: Add 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline (1.0 equiv, 1.0 mmol) in one portion.

  • Reaction: Stir the mixture at 40 °C for 12–18 hours under a nitrogen atmosphere.

  • Workup: Quench with water (15 mL) and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted aniline and DIPEA), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.

Validation & Troubleshooting
  • Self-Validation: Monitor the reaction via LC-MS. The intermediate OAt-active ester [M+HOAt-H]⁺ should form within 15 minutes.

  • Troubleshooting: If the active ester forms but the amide does not, the steric hindrance of the ortho-methoxy group is dominating. Heating to 60 °C or switching to the corresponding acyl chloride is recommended.

Mechanism Step1 Carboxylic Acid + DIPEA Step2 Carboxylate Anion Step1->Step2 Step3 Addition of HATU Step2->Step3 Step4 OAt-Active Ester Formation Step3->Step4 Step5 Nucleophilic Attack by Aniline Step4->Step5 Step6 Amide Product + HOAt Step5->Step6

Fig 2. HATU-mediated amide coupling mechanism for electron-deficient anilines.

Protocol 2: Buchwald-Hartwig Amination

To synthesize secondary diarylamines, Palladium-catalyzed C-N cross-coupling is utilized. The primary challenge is preventing over-arylation (bis-arylation) of the primary aniline. We employ Pd₂(dba)₃ with BrettPhos , a bulky biaryl phosphine ligand specifically designed to promote mono-arylation of primary anilines while accommodating ortho-substituents (like the methoxy group) [3][4].

Step-by-Step Methodology
  • Preparation: In a Schlenk tube, charge the Aryl Bromide (1.0 equiv, 1.0 mmol), 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline (1.2 equiv, 1.2 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), BrettPhos (0.04 equiv, 4 mol%), and Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol).

  • Degassing: Evacuate the tube and backfill with dry Nitrogen (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed Toluene (10 mL) via syringe.

  • Coupling: Seal the tube and heat at 100 °C in a pre-heated oil bath for 12 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure and purify by flash column chromatography.

Validation & Troubleshooting
  • Self-Validation: The color of the reaction mixture should transition from dark purple/red (Pd₂(dba)₃) to a dark brown/orange active catalytic species upon heating.

  • Troubleshooting: If dehalogenation of the aryl bromide occurs (yielding the reduced arene), it indicates the presence of moisture or insufficient ligand coordination. Ensure strict anhydrous techniques.

Protocol 3: Sandmeyer Reaction (Amine to Halide Conversion)

When the synthetic route requires carbon-carbon bond formation (e.g., Suzuki-Miyaura coupling) at the position of the amine, the aniline must be converted to an aryl halide. The Sandmeyer reaction achieves this via a diazonium intermediate [5][6].

Step-by-Step Methodology
  • Diazotization: Suspend 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline (1.0 equiv, 5.0 mmol) in a mixture of 48% aqueous HBr (5.0 mL) and water (5.0 mL). Cool the suspension to 0–5 °C in an ice-salt bath.

  • Nitrous Acid Generation: Slowly add a pre-cooled solution of NaNO₂ (1.1 equiv, 5.5 mmol) in water (3.0 mL) dropwise, maintaining the internal temperature below 5 °C to prevent diazonium decomposition. Stir for 30 minutes.

  • Copper Catalyst Preparation: In a separate flask, dissolve CuBr (1.2 equiv, 6.0 mmol) in 48% HBr (3.0 mL) and cool to 0 °C.

  • Substitution: Transfer the cold diazonium salt solution dropwise into the vigorously stirred CuBr solution.

  • Decomposition: Once addition is complete, gradually warm the mixture to 60 °C for 1 hour until nitrogen gas evolution ceases.

  • Workup: Cool to room temperature, extract with Dichloromethane (3 × 20 mL), wash with 1M NaOH and brine, dry over Na₂SO₄, and concentrate to yield the aryl bromide.

Validation & Troubleshooting
  • Self-Validation: Use starch-iodide paper after step 2; an immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazotization.

  • Troubleshooting: If phenol byproducts are observed, the diazonium salt hydrolyzed before reacting with CuBr. Ensure the temperature remains strictly below 5 °C during diazotization.

Quantitative Data Summary

Functionalization MethodTarget MotifKey ReagentsReaction TempTypical YieldKey Intermediate
Amide Coupling Targeted InhibitorsHATU, DIPEA, DMF40 °C75 - 85%OAt-Active Ester
Buchwald-Hartwig Secondary AminesPd₂(dba)₃, BrettPhos, NaOtBu100 °C80 - 92%Pd(II)-Amido Complex
Sandmeyer Reaction Aryl HalidesNaNO₂, HBr, CuBr0 °C → 60 °C60 - 75%Diazonium Salt

References

  • Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry (2015). Available at: [Link]

  • Organic Syntheses. "Buchwald-Hartwig Coupling." Available at: [Link]

  • Chemistry LibreTexts. "3.11: Reactions of Arylamines." Available at: [Link]

The Versatile Synthon: Application Notes for 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2H-1,2,3-Triazole Moiety in Medicinal Chemistry

The 1,2,3-triazole ring system is a cornerstone in modern medicinal chemistry, valued for its exceptional chemical stability, capacity for hydrogen bonding, and its role as a bioisostere for other functional groups.[1][2] While the 1,4-disubstituted 1,2,3-triazoles, readily accessible via "click chemistry," have been extensively explored, their 2-substituted (2H) isomers present unique electronic and steric properties that offer new avenues for molecular design. The subject of this guide, 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline, is a highly functionalized building block poised for the synthesis of a diverse array of complex heterocyclic systems. The strategic placement of the aniline amino group ortho to a methoxy substituent and para to the 2H-1,2,3-triazol-2-yl moiety provides a rich platform for a variety of cyclization and condensation reactions.

This document serves as a comprehensive guide to the potential applications of 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline as a building block for the synthesis of novel heterocyclic compounds. While direct literature on this specific molecule is limited, this guide will provide detailed protocols and mechanistic insights based on established synthetic routes for analogous structures.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of a related isomer, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, is provided below. These values can serve as an estimation for the target molecule.

PropertyValueSource
Molecular FormulaC10H12N4O[3]
Molecular Weight204.23 g/mol [3]
AppearanceSolid[4]
Purity>97%[4]
Storage2-8°C, sealed in dry, dark place[4]

Safety and Handling: 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline

The synthesis of 2-substituted-1,2,3-triazoles can be challenging due to the potential for the formation of the 1-substituted isomer. However, several methods have been developed to achieve regioselective synthesis. A plausible synthetic route to the target molecule is a multi-step process starting from a readily available substituted aniline.

Protocol 1: Synthesis of 4-(2H-1,2,3-triazol-2-yl)aniline

A common strategy for the synthesis of 2-aryl-2H-1,2,3-triazoles involves the reaction of an arylhydrazine with a suitable three-carbon synthon.

Reaction Scheme:

Synthesis_of_4-(2H-1,2,3-triazol-2-yl)aniline 4-Nitrophenylhydrazine 4-Nitrophenylhydrazine Intermediate Hydrazone Intermediate 4-Nitrophenylhydrazine->Intermediate Condensation Glyoxal Glyoxal Glyoxal->Intermediate 4-Nitro-1-(2H-1,2,3-triazol-2-yl)benzene 4-Nitro-1-(2H-1,2,3-triazol-2-yl)benzene Intermediate->4-Nitro-1-(2H-1,2,3-triazol-2-yl)benzene Oxidative Cyclization 4-(2H-1,2,3-triazol-2-yl)aniline 4-(2H-1,2,3-triazol-2-yl)aniline 4-Nitro-1-(2H-1,2,3-triazol-2-yl)benzene->4-(2H-1,2,3-triazol-2-yl)aniline Reduction (e.g., H2, Pd/C)

A plausible synthetic route to the core aniline structure.

Step-by-Step Protocol:

  • Condensation: To a solution of 4-nitrophenylhydrazine (1.0 eq) in ethanol, add an aqueous solution of glyoxal (1.1 eq) dropwise at room temperature. Stir the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

  • Oxidative Cyclization: Add a mild oxidizing agent, such as copper(II) sulfate, to the reaction mixture and heat to reflux for 6-8 hours. The progress of the cyclization should be monitored by TLC.

  • Work-up and Isolation: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure. The crude product, 4-nitro-1-(2H-1,2,3-triazol-2-yl)benzene, can be purified by column chromatography.

  • Reduction: Dissolve the purified nitro compound in methanol and add a catalytic amount of 10% Pd/C. Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the nitro group is completely reduced (monitored by TLC).

  • Final Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 4-(2H-1,2,3-triazol-2-yl)aniline.

Protocol 2: Ortho-Methoxylation of 4-(2H-1,2,3-triazol-2-yl)aniline

The introduction of a methoxy group ortho to the aniline functionality can be achieved through various methods, often involving protection of the amine followed by directed ortho-metalation and subsequent reaction with an electrophilic methoxy source.

Reaction Scheme:

Ortho-Methoxylation 4-(2H-1,2,3-triazol-2-yl)aniline 4-(2H-1,2,3-triazol-2-yl)aniline Protected_Aniline N-Protected Aniline 4-(2H-1,2,3-triazol-2-yl)aniline->Protected_Aniline Protection (e.g., Boc2O) Ortho_Lithiated Ortho-Lithiated Intermediate Protected_Aniline->Ortho_Lithiated Directed ortho-Metalation (e.g., n-BuLi) Methoxy_Protected N-Protected-2-methoxy-4-(2H-1,2,3-triazol-2-yl)aniline Ortho_Lithiated->Methoxy_Protected Methoxylation (e.g., (MeO)2SO2) Final_Product 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline Methoxy_Protected->Final_Product Deprotection (e.g., TFA)

A general strategy for introducing the methoxy group.

Step-by-Step Protocol:

  • Protection: Protect the amino group of 4-(2H-1,2,3-triazol-2-yl)aniline with a suitable protecting group, such as a Boc group, by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

  • Directed ortho-Metalation: Dissolve the N-protected aniline in a dry aprotic solvent like THF and cool to -78 °C under an inert atmosphere. Add a strong base, such as n-butyllithium, dropwise to effect deprotonation at the position ortho to the directing group.

  • Methoxylation: Quench the lithiated intermediate with an electrophilic methoxy source, such as dimethyl sulfate or trimethyl borate followed by oxidation.

  • Deprotection: Remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the desired 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline.

Application as a Building Block for Heterocycles

The presence of the ortho-amino and methoxy functionalities makes 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline a valuable precursor for the synthesis of various fused heterocyclic systems.

Application 1: Synthesis of Quinazoline Derivatives

Quinazolines are a class of bicyclic heterocycles with a wide range of biological activities. The reaction of an ortho-amino aniline with a one-carbon source is a common method for their synthesis.

Reaction Scheme:

Quinazoline_Synthesis Aniline 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline Quinazolinone Substituted Quinazolinone Aniline->Quinazolinone Condensation/ Cyclization One_Carbon One-Carbon Source (e.g., Formic Acid, Orthoformate) One_Carbon->Quinazolinone

General scheme for quinazolinone synthesis.

Protocol 3: Synthesis of a 7-(2H-1,2,3-triazol-2-yl)-8-methoxyquinazolin-4(3H)-one

  • Reaction Setup: In a round-bottom flask, combine 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline (1.0 eq) with an excess of triethyl orthoformate (5-10 eq).

  • Reaction Conditions: Heat the mixture to reflux for several hours. The reaction can be monitored by TLC for the disappearance of the starting aniline.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and remove the excess orthoformate under reduced pressure. The resulting solid can be triturated with a suitable solvent like diethyl ether or hexane and collected by filtration to yield the quinazolinone product.

Application 2: Synthesis of Benzodiazepine Derivatives

Benzodiazepines are another important class of nitrogen-containing heterocycles. They can be synthesized by the condensation of an ortho-phenylenediamine with a 1,3-dicarbonyl compound or its equivalent. While the target molecule is not a diamine, it can be envisioned to participate in reactions leading to related fused seven-membered rings. A more direct application would be in the synthesis of other fused systems.

Application 3: Pictet-Spengler Reaction for Tetrahydro-β-carboline Analogs

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinoline and tetrahydro-β-carboline skeletons.[5] It involves the condensation of a tryptamine or phenethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. While the title compound is not a tryptamine, its aniline functionality can be used to construct related tricyclic systems.

Conceptual Workflow:

Pictet_Spengler_Concept Aniline 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline Schiff_Base Schiff Base Intermediate Aniline->Schiff_Base Condensation Aldehyde Aldehyde/Ketone Aldehyde->Schiff_Base Cyclized_Product Tricyclic Heterocycle Schiff_Base->Cyclized_Product Intramolecular Electrophilic Substitution

Conceptual workflow for a Pictet-Spengler type reaction.

Protocol 4: Synthesis of a Triazolo-Carboline Analog

  • Schiff Base Formation: React 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline (1.0 eq) with a suitable aldehyde (e.g., a protected form of acetaldehyde) (1.1 eq) in a solvent like toluene with azeotropic removal of water.

  • Cyclization: Once the Schiff base formation is complete, add a Lewis or Brønsted acid (e.g., trifluoroacetic acid or BF₃·OEt₂) to the reaction mixture and heat to promote the intramolecular cyclization.

  • Work-up and Isolation: After the reaction is complete, quench the reaction with a basic aqueous solution and extract the product with an organic solvent. The crude product can be purified by column chromatography.

Conclusion and Future Outlook

2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline represents a promising, yet underexplored, building block for the synthesis of novel heterocyclic compounds. Its unique substitution pattern provides a versatile handle for the construction of complex molecular architectures with potential applications in drug discovery and materials science. The protocols and strategies outlined in this guide, based on well-established chemical principles, offer a starting point for researchers to unlock the synthetic potential of this valuable synthon. Further investigation into the regioselective synthesis of this molecule and its application in a broader range of heterocyclic scaffolds is warranted and expected to yield a wealth of new chemical entities.

References

  • Dimroth, O. (1909). Ueber intramolekulare Umlagerungen. Umlagerungen in der Reihe des 1, 2, 3-Triazols. Justus Liebig's Annalen der Chemie, 364(2), 183-226. [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of 2H-1,2,3-triazoles. [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]

  • RSC Publishing. (2021). Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. [Link]

  • Semantic Scholar. (2004). The Dimroth rearrangement of 1,2,3-triazoles in the synthesis of anion receptors based on calix[6]arenas. [Link]

  • SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. [Link]

  • PubMed. (2012). Studies on 2-arylhydrazononitriles: synthesis of 3-aryl-2-arylhydrazopropanenitriles and their utility as precursors to 2-substituted indoles, 2-substituted-1,2,3-triazoles, and 1-substituted pyrazolo[4,3-d]pyrimidines. [Link]

  • MDPI. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. [Link]

  • ESMO. (2017). Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. [Link]

  • Organic Chemistry Research. (2019). Synthesis of Quinazolinone Derivatives. [Link]

  • PubMed. (2012). Studies on 2-arylhydrazononitriles: synthesis of 3-aryl-2-arylhydrazopropanenitriles and their utility as precursors to 2-substituted indoles, 2-substituted-1,2,3-triazoles, and 1-substituted pyrazolo[4,3-d]pyrimidines. [Link]

  • Canadian Science Publishing. (2022). Four-component one-pot synthesis of novel dicyanoaniline anchored triazoles. [Link]

  • MDPI. (2021). Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of quinazolinones. [Link]

  • Rasayan Journal of Chemistry. (2021). SYNTHESIS OF 2-(4-((1-PHENYL-1H-1,2,3-TRIAZOLE-4-YL) METHOXY) PHENYL)QUINAZOLINE-4(3H)-ONE. [Link]

  • PubMed. (2011). 3,4-Dimethoxy-N-((E)-4-{[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}benzylidene)aniline. [Link]

  • MDPI. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. [Link]

  • Sichuan Taienkang Pharmaceutical Co., Ltd. (n.d.). 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. [Link]

  • RSC Publishing. (1998). Convenient syntheses of 2,3,4,5-tetrahydro-1,4-benzothiazepines, -1,4-benzoxazepines and -1,4-benzodiazepines. [Link]

  • MDPI. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

  • ResearchGate. (2025). (PDF) Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. [Link]

  • SciELO. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. [Link]

  • PubMed. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. [Link]

  • MDPI. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][7][8][9]triazepines and Their Biological Activity: Recent Advances and New Approaches. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. [Link]

  • PubMed. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]

  • PubChem. (n.d.). 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. [Link]

Sources

Application Notes and Protocols: 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline as a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the potential use of 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline as a fluorescent probe for cellular imaging and analysis. While this molecule is a known key intermediate in the synthesis of Deucravacitinib[1][2][3], its inherent structural motifs, specifically the triazole ring system, suggest a strong potential for fluorescence-based applications. This document outlines the scientific rationale for its use as a fluorescent probe, its theoretical photophysical properties, and detailed protocols for its characterization and application in a research setting.

Introduction: The Rationale for a Triazole-Based Fluorescent Probe

The 1,2,3-triazole moiety is a well-established component in the design of fluorescent chemosensors and biological probes.[4][5][6][7][8] Its unique electronic properties, including the ability to participate in photoinduced electron transfer (PET) and intramolecular charge transfer (ICT) processes, make it an attractive scaffold for developing novel fluorophores. The presence of the electron-donating aniline and methoxy groups on the phenyl ring, in conjunction with the electron-withdrawing triazole, creates a donor-acceptor system that is often associated with desirable fluorescent properties, such as a large Stokes shift and sensitivity to the local environment.

This guide, therefore, explores the hypothetical application of 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline as a fluorescent probe, providing the foundational knowledge and protocols to investigate its potential.

Physicochemical and Theoretical Photophysical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C10H12N4O[9]-
Molecular Weight 204.23 g/mol [9]-
Excitation Max (λex) ~340-380 nmBased on the absorption characteristics of similar aromatic triazole derivatives.
Emission Max (λem) ~420-480 nmExpected to be in the blue to cyan region of the spectrum.
Stokes Shift Moderate to LargeThe donor-acceptor nature of the molecule is conducive to a significant Stokes shift, which is advantageous for minimizing self-quenching.
Quantum Yield (ΦF) VariableThe fluorescence quantum yield will be highly dependent on the solvent environment and any potential interactions with biological macromolecules.[10][11][12][13]
Solubility Soluble in organic solvents (DMSO, DMF, Methanol), sparingly soluble in aqueous solutions.Typical for small organic molecules of this nature.

Essential Protocols for Characterization and Application

Determination of Photophysical Properties

A critical first step is to experimentally determine the fundamental photophysical properties of the compound.

Objective: To determine the optimal excitation and emission wavelengths.

Materials:

  • 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline

  • Spectroscopic grade solvents (e.g., DMSO, ethanol, phosphate-buffered saline - PBS)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the compound in DMSO (e.g., 10 mM).

  • Prepare a dilute working solution (e.g., 10 µM) in the desired solvent.

  • Emission Scan:

    • Set the fluorometer to an estimated excitation wavelength (e.g., 350 nm).

    • Scan the emission spectrum across a range (e.g., 370-600 nm) to find the emission maximum (λem).

  • Excitation Scan:

    • Set the emission wavelength to the determined λem.

    • Scan the excitation spectrum across a range (e.g., 300-400 nm) to find the excitation maximum (λex).

Objective: To quantify the efficiency of fluorescence.[10][11][12][13]

Rationale: The comparative method of Williams et al. is a reliable approach that involves comparing the fluorescence of the test compound to a well-characterized standard with a known quantum yield.[12]

Materials:

  • Test compound solution

  • Quantum yield standard solution (e.g., Quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a series of dilutions of both the test compound and the standard in the same solvent.

  • Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer. Ensure absorbance values are below 0.1 to avoid inner filter effects.[14]

  • Measure the fluorescence emission spectrum for each solution using the same excitation wavelength.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.

  • The quantum yield is calculated using the following equation:

    ΦF(test) = ΦF(std) * (m(test) / m(std)) * (η(test)² / η(std)²)

    Where:

    • ΦF is the quantum yield

    • m is the gradient of the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

Application in Cellular Imaging

Objective: To visualize the intracellular localization of the probe.

Materials:

  • Adherent cells (e.g., HeLa, A549) cultured on glass-bottom dishes

  • 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for the determined λex/λem)

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes and allow them to adhere and grow to 60-80% confluency.

  • Probe Loading:

    • Dilute the stock solution of the probe in pre-warmed complete cell culture medium to a final working concentration (start with a range of 1-10 µM).

    • Remove the existing medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Remove the probe-containing medium.

    • Gently wash the cells two to three times with pre-warmed PBS to remove any unbound probe.[15]

  • Imaging:

    • Add fresh, pre-warmed PBS or imaging buffer to the cells.

    • Visualize the cells using a fluorescence microscope. Acquire images using the appropriate excitation and emission filters.

Live_Cell_Imaging_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_post_staining Post-Staining cluster_imaging Imaging cell_culture Culture cells on glass-bottom dish prepare_probe Prepare probe solution in culture medium incubate Incubate cells with probe (30-60 min, 37°C) prepare_probe->incubate Add to cells wash Wash cells with PBS (2-3 times) incubate->wash add_buffer Add imaging buffer wash->add_buffer microscopy Fluorescence Microscopy add_buffer->microscopy

Caption: Workflow for live cell imaging with a fluorescent probe.

Assessment of Cytotoxicity

Rationale: It is crucial to determine if the fluorescent probe exhibits toxicity to cells, as this can affect the validity of experimental results.[16]

Objective: To assess the effect of the probe on cell metabolic activity as an indicator of viability.

Materials:

  • Cells cultured in a 96-well plate

  • 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt

  • Solubilization solution (for MTT assay)

  • Plate reader (absorbance for MTT, fluorescence for Resazurin)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the probe in complete culture medium.

    • Treat the cells with different concentrations of the probe (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and an untreated control.

    • Incubate for a relevant period (e.g., 24 or 48 hours).

  • Assay:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance at ~570 nm.

    • For Resazurin: Add Resazurin solution to each well and incubate for 1-4 hours. Read the fluorescence with excitation at ~560 nm and emission at ~590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Cytotoxicity_Assay_Logic start Start with Cultured Cells treat Treat with varying concentrations of probe start->treat incubate Incubate for 24-48 hours treat->incubate add_reagent Add Viability Reagent (MTT or Resazurin) incubate->add_reagent measure Measure Signal (Absorbance/Fluorescence) add_reagent->measure analyze Analyze Data (Calculate IC50) measure->analyze

Caption: Logical flow of a cytotoxicity assay.

Data Interpretation and Troubleshooting

  • Low Fluorescence Signal:

    • Increase the concentration of the probe.

    • Increase the incubation time.

    • Optimize microscope settings (exposure time, gain).

  • High Background Fluorescence:

    • Ensure thorough washing after probe incubation.

    • Use a phenol red-free medium for imaging.

  • Phototoxicity:

    • Minimize the exposure time to excitation light.

    • Use the lowest possible excitation light intensity.

    • Consider using an anti-fade reagent.

  • Probe Precipitation:

    • Ensure the probe is fully dissolved in DMSO before diluting in aqueous media.

    • Do not exceed the solubility limit in the final working solution.

Conclusion

While 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline is not yet an established fluorescent probe, its chemical structure holds significant promise for applications in cellular imaging and analysis. The protocols outlined in this document provide a robust framework for researchers to characterize its photophysical properties and explore its potential as a novel tool in cell biology and drug discovery. Careful execution of these experiments will be essential to validate its utility and pave the way for its potential future applications.

References

  • Bajor, M., et al. (2019). Comparative study of four fluorescent probes for evaluation of natural killer cell cytotoxicity assays. PubMed. Retrieved from [Link]

  • Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Retrieved from [Link]

  • Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Retrieved from [Link]

  • Kedrin, M., & van Rheenen, J. (Eds.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer. Retrieved from [Link]

  • BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

  • ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]

  • StainsFile. (n.d.). Fluorescent Live Cell Imaging. Retrieved from [Link]

  • Thurakkal, L., et al. (2023). Dansyl-triazole-based fluorescent macrocycle for selective detection of nitro-antibiotic drugs and protein interaction. Chemical Communications. Retrieved from [Link]

  • Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • Kumar, A., et al. (2025, April 21). Recent Progress in Triazole Based Chromogenic and Fluorogenic Chemosensor for the Detection of Hg2+ Metal ion: A Review. PubMed. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Triazole-containing BODIPY dyes as novel fluorescent probes for soluble oligomers of amyloid Aβ1-42 peptide | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Triazole-Imidazole (TA-IM) as Ultrafast Fluorescent Probes for Selective Ag+ Detection. Retrieved from [Link]

  • Hou, J., et al. (2013). Novel triazole-based fluorescent probes for Pd2+ in aqueous solutions: design, theoretical calculations and imaging. Analyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescent Probes and Fluorescence (Microscopy) Techniques — Illuminating Biological and Biomedical Research. Retrieved from [Link]

  • MDPI. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-. Retrieved from [Link]

  • Google Patents. (2024, July 9). CN114989103B - A preparation method of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.
  • Google Patents. (2024, February 2). CN117247360A - A kind of preparation method of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.
  • National Center for Biotechnology Information. (n.d.). 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield of 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis optimization of 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline , a critical intermediate often used in the development of Tyrosine Kinase 2 (TYK2) inhibitors (e.g., Deucravacitinib analogs) and other heterocyclic pharmaceuticals.

Core Directive & Strategic Analysis

The Challenge: The primary bottleneck in synthesizing 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline is achieving high regioselectivity for the N2-isomer of the triazole ring while maintaining the integrity of the aniline (or its precursor). The Solution: Shift from direct non-selective coupling to a regioselective copper-catalyzed coupling or a hydrazone cyclization strategy.

Synthesis Pathways Analysis

There are two primary routes to this scaffold. We recommend Route B for highest purity and regiocontrol, but Route A is faster if optimized correctly.

FeatureRoute A: Metal-Catalyzed Coupling Route B: Oxidative Cyclization (Recommended)
Precursor 4-Bromo-2-methoxy-1-nitrobenzene + 1,2,3-Triazole(3-Methoxy-4-nitrophenyl)hydrazine + Glyoxal
Key Reagent CuI / Ligand / BaseCu(OAc)₂ or NH₄NO₃ / Glyoxal
Selectivity Risk of N1/N2 mixture (often 1:4 to 1:10)Exclusive N2 formation
Yield Potential Moderate (40-65%)High (75-90%)
Scalability Good, but requires column chromatographyExcellent, often filtration-based isolation

Troubleshooting Guide & FAQs

Issue 1: "I am getting a mixture of N1 and N2 isomers. How do I favor the N2 product?"

Diagnosis: In metal-catalyzed couplings (Route A), the N1-isomer is kinetically favored, while the N2-isomer is thermodynamically favored. Corrective Action:

  • Temperature: Increase reaction temperature to 100–120°C . Higher thermal energy promotes the thermodynamic N2 product.

  • Ligand Selection: Switch to sterically hindered ligands. DMEDA (N,N'-dimethylethylenediamine) or trans-N,N'-dimethylcyclohexane-1,2-diamine are standard, but bulky biaryl phosphine ligands (like Me4tBuXPhos ) combined with Pd catalysts have shown >98% N2 selectivity [1].

  • Solvent: Use non-polar or moderately polar solvents (Toluene, Dioxane) rather than highly polar ones (DMF/DMSO) if solubility permits, as this can influence the coordination sphere.

Issue 2: "The yield of the coupling step is stuck below 50%."

Diagnosis: This is often due to catalyst poisoning by the triazole substrate or incomplete conversion of the aryl halide. Corrective Action:

  • Catalyst Loading: Ensure CuI loading is at least 5-10 mol% . 1,2,3-triazoles are strong ligands and can sequester the copper, deactivating the cycle.

  • Stoichiometry: Use an excess of 1,2,3-triazole (1.5 to 2.0 equivalents).

  • Base Choice: Switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃ . Cesium bases often improve solubility and reaction rates in Ullmann-type couplings.

Issue 3: "My nitro reduction is stalling or producing side products."

Diagnosis: The triazole ring is generally stable, but the methoxy group can be sensitive to strong Lewis acids, and the amine product is prone to oxidation. Corrective Action:

  • Preferred Method: Use Pd/C catalyzed hydrogenation (H₂, 1 atm) in Methanol/THF. This is the cleanest method.

  • Alternative: If halogen substituents are present (risk of dehalogenation), use Fe/NH₄Cl or SnCl₂ in ethanol. Avoid Zn/HCl if the triazole ring shows any sensitivity (rare, but possible with specific substitutions).

Issue 4: "Purification is difficult; the isomers co-elute."

Diagnosis: N1 and N2 aryl triazoles often have very similar Rf values on silica. Corrective Action:

  • Crystallization: The N2 isomer is typically more symmetrical and crystalline. Try recrystallization from Ethanol/Water or Toluene/Heptane before column chromatography.

  • Route Switch: If separation remains a bottleneck, switch to Route B (Cyclization) . The oxidative cyclization of bis-hydrazones produces only the N2 isomer, eliminating the separation step entirely [2].

Optimized Experimental Protocol (Route B: Cyclization)

This protocol avoids the isomer separation issue by constructing the triazole ring directly on the nitrogen.

Step 1: Hydrazine Formation
  • Reactants: 4-Fluoro-2-methoxy-1-nitrobenzene + Hydrazine Hydrate.

  • Conditions: Reflux in Ethanol (2h).

  • Output: (3-Methoxy-4-nitrophenyl)hydrazine.

Step 2: Bishydrazone Formation & Cyclization (The "One-Pot" Method)
  • Reagents:

    • (3-Methoxy-4-nitrophenyl)hydrazine (1.0 equiv)

    • Glyoxal (40% aq. solution) (1.2 equiv)

    • Copper(II) Acetate (Cu(OAc)₂) (10-20 mol%) or Ammonium Nitrate (oxidant)

  • Procedure:

    • Dissolve hydrazine intermediate in Ethanol/Water (3:1).

    • Add Glyoxal and stir at RT for 30 min to form the intermediate hydrazone (often visible as a precipitate).

    • Add Cu(OAc)₂ (catalytic) and heat to 80°C under air (or O₂ balloon) for oxidative cyclization.

    • Monitor: TLC should show disappearance of the hydrazone.

    • Workup: Cool to 0°C. The product, 2-(3-methoxy-4-nitrophenyl)-2H-1,2,3-triazole , typically precipitates. Filter and wash with cold ethanol.

Step 3: Reduction to Aniline
  • Reagents: 10% Pd/C, H₂ (balloon), Methanol.

  • Procedure:

    • Suspend the nitro-triazole in Methanol.

    • Add Pd/C (5 wt% loading).

    • Stir under H₂ atmosphere for 4-6 hours.

    • Isolation: Filter through Celite to remove catalyst. Concentrate filtrate to yield 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline .

Visualization of Synthesis Logic

SynthesisPath Start Precursor: 4-Halo-2-methoxy-1-nitrobenzene RouteA Route A: Coupling (CuI/Ligand + 1,2,3-Triazole) Start->RouteA Direct Arylation RouteB Route B: Cyclization (Hydrazine + Glyoxal) Start->RouteB Via Hydrazine InterA Mixture: N1- & N2-Triazole Isomers RouteA->InterA Low Selectivity InterB Pure Intermediate: 2-(3-methoxy-4-nitrophenyl)-2H-triazole RouteB->InterB High Selectivity (N2 Only) Purification Purification Step (Chromatography/Crystallization) InterA->Purification Required Reduction Reduction (H2/Pd-C or Fe/NH4Cl) InterB->Reduction Purification->InterB Isolate N2 Product Target: 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline Reduction->Product

Caption: Comparison of Synthetic Pathways. Route B (Green) offers a direct, high-selectivity path to the N2 intermediate, bypassing the yield-limiting isomer separation required in Route A.

Comparative Data: Coupling vs. Cyclization

ParameterMethod A: Cu-Catalyzed Coupling [3]Method B: Oxidative Cyclization [2]
Regioisomer Ratio (N2:N1) 85:15 (Optimized)>99:1
Typical Yield (Step 1) 55 - 65%80 - 92%
Purification Effort High (Column required)Low (Filtration/Recrystallization)
Reagent Cost Moderate (Ligands, Catalyst)Low (Glyoxal, Hydrazine)
Reaction Time 12 - 24 Hours4 - 8 Hours

References

  • Buchwald, S. L., et al. (2011). "Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles." Journal of the American Chemical Society.

  • Guru, M. M., & Punniyamurthy, T. (2012).[1] "Copper(II)-Catalyzed Aerobic Oxidative Synthesis of 2-Aryl-1,2,3-triazoles from Bis-arylhydrazones." The Journal of Organic Chemistry.

  • Wang, X., et al. (2009). "Efficient Synthesis of 2-Substituted 1,2,3-Triazoles via Cu-Catalyzed Arylation." Organic Letters.

Sources

"side reactions in the synthesis of 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Impurity Profiling of 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline

Executive Summary & Molecule Profile

Target Molecule: 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline Primary Application: Key intermediate for dual orexin receptor antagonists (DORAs) and kinase inhibitors.[1] Critical Synthetic Challenge: The N2-selectivity of the 1,2,3-triazole ring. The 1,2,3-triazole moiety is an ambident nucleophile. While the 1H-isomer (N1-linked) is easily accessible via "Click" chemistry (CuAAC), the 2H-isomer (N2-linked) required for this target is thermodynamically favored but kinetically challenging to isolate exclusively.[1]

This guide addresses the three most common synthetic routes and their associated failure modes:

  • Copper-Catalyzed C-N Coupling (Ullmann/Chan-Lam)

  • Oxidative Cyclization of Bis-Hydrazones

  • Nucleophilic Substitution (SNAr)

Troubleshooting Guide: Side Reactions & Impurities

Issue Type A: Regioselectivity Failures (The "N1 vs. N2" Problem)

Symptom: LC-MS shows a peak with identical Mass (M+H) but slightly different retention time (usually 0.5 - 1.5 min shift). NMR shows broken symmetry in the triazole ring protons.[1]

Diagnosis: Formation of the N1-isomer (1-(4-amino-3-methoxyphenyl)-1H-1,2,3-triazole).[1]

  • Mechanism: In metal-catalyzed cross-couplings (e.g., reacting 4-iodo-2-methoxyaniline with 1,2,3-triazole), the copper catalyst coordinates with the triazole.[1] While N2-arylation is thermodynamically favored (preserving the aromatic sextet of the triazole), the N1-position is often kinetically accessible, especially if the catalyst ligand is not sterically demanding.

  • Corrective Action:

    • Thermodynamic Control: Increase reaction temperature (>110°C). N1-isomers can sometimes rearrange to N2-isomers at high temperatures, although this is substrate-dependent.[1]

    • Ligand Selection: Switch to trans-N,N'-dimethylcyclohexane-1,2-diamine (DMEDA) or specific phenanthroline ligands which favor the N2-pathway.[1]

    • Alternative Route: If N1 levels >15%, abandon direct coupling. Switch to the Hydrazine-Glyoxal Cyclization route (see Protocol B), which constructs the ring directly at N2.[1]

Issue Type B: Aniline Instability & Oxidation

Symptom: Darkening of the reaction mixture (brown/black tar) and appearance of [M-2] or [2M-2] peaks in MS.[1]

Diagnosis: Oxidative Dimerization (Azo/Hydrazo formation). [1]

  • Mechanism: The target molecule is an electron-rich aniline (methoxy donor + amino donor).[1] In the presence of Cu(II) salts (oxidants) and base in air, the aniline can undergo oxidative coupling to form azo-dimers or imino-quinones.[1]

  • Corrective Action:

    • Atmosphere: Strictly degas all solvents (freeze-pump-thaw or sparging with Ar).[1] Run reactions under positive N2/Ar pressure.

    • Protection: Perform the triazole coupling on a protected precursor (e.g., 4-iodo-2-methoxy-nitrobenzene or N-acetyl-4-iodo-2-methoxyaniline).[1] Deprotect/reduce after the triazole is installed.[1]

Issue Type C: Incomplete Cyclization (Hydrazine Route)

Symptom: Presence of intermediate peaks [M+18] or broad peaks in NMR corresponding to hydrazones.[1]

Diagnosis: Mono-hydrazone Stalling.

  • Mechanism: In the reaction of (4-amino-3-methoxyphenyl)hydrazine with glyoxal, the reaction may stall at the mono-hydrazone stage or form the bis-hydrazone without closing the ring.[1]

  • Corrective Action:

    • Ensure the presence of a Cu(II) oxidant (e.g., CuSO4) to drive the oxidative cyclization of the bis-hydrazone to the triazole. Simple condensation is not enough; oxidation is required to aromatize the ring.

Data Presentation: Impurity Profile Table

Impurity NameStructure DescriptionRelative Retention (RRT)*Origin/CauseMitigation Strategy
IMP-A (N1-Isomer) Triazole linked at N1~0.95 (More Polar)Kinetic product of Cu-couplingUse bulky ligands; High Temp; Chromatographic separation (difficult).[1]
IMP-B (Bis-Aryl) 1,2,3-Triazole with aryl groups at N1 and N3>1.5 (Non-polar)Over-arylation (excess halide)Use excess triazole (1.5 - 2.0 eq) relative to aryl halide.[1]
IMP-C (Azo-Dimer) Ar-N=N-Ar dimer>1.8 (Very Non-polar)Aniline oxidation by Cu/AirUse Nitro-precursor; Exclude O2 rigorously.[1]
IMP-D (Des-Methyl) Phenol derivative (2-OH)~0.80 (Polar)Lewis acid cleavage (e.g., BBr3)Avoid strong Lewis acids; Use mild deprotection methods.[1]
IMP-E (De-Halogen) 2-Methoxy-aniline (No triazole)~0.50Reductive dehalogenationAvoid Pd/C with H2 if halide is present; Use mild hydride donors.[1]

*RRT values are approximate and depend on column chemistry (C18 assumed).

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing the target, highlighting where side reactions occur.

SynthesisPathways Start Starting Material: 2-Methoxy-4-nitroaniline Route1 Route A: Diazotization/Reduction (Hydrazine Formation) Start->Route1 Route2 Route B: Sandmeyer/Halogenation (Iodide Formation) Start->Route2 Hydrazine Intermediate: (4-Nitro-3-methoxyphenyl)hydrazine Route1->Hydrazine Iodide Intermediate: 4-Iodo-2-methoxy-1-nitrobenzene Route2->Iodide Cyclization Step: Oxidative Cyclization (Glyoxal + Cu(II)) Hydrazine->Cyclization Coupling Step: Cu-Catalyzed Coupling (1,2,3-Triazole + Ligand) Iodide->Coupling Impurity_Hydrazone Side Rxn: Stalled Hydrazone (Incomplete Oxidation) Cyclization->Impurity_Hydrazone PreTarget Precursor: 2-Methoxy-4-(2H-triazol-2-yl)nitrobenzene Cyclization->PreTarget High N2 Selectivity Impurity_N1 Side Rxn: N1-Isomer Formation (Kinetic Product) Coupling->Impurity_N1 Major Issue Coupling->PreTarget Reduction Step: Nitro Reduction (H2/Pd-C or Fe/NH4Cl) PreTarget->Reduction Target TARGET: 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline Reduction->Target Impurity_Azo Side Rxn: Azo Dimer (Over-reduction/Oxidation) Reduction->Impurity_Azo

Caption: Comparative synthetic pathways showing critical control points for N1/N2 selectivity and oxidation risks.

Detailed Experimental Protocol

Recommended Method: Modified Oxidative Cyclization (High N2-Fidelity) This method avoids the N1-isomer issue inherent in direct coupling.[1]

Step 1: Hydrazine Formation [1]

  • Reactants: Suspend 2-methoxy-4-nitroaniline (1.0 eq) in conc. HCl/H2O at -5°C.

  • Diazotization: Add NaNO2 (1.1 eq) dropwise.[1] Maintain T < 0°C.

  • Reduction: Add SnCl2 (2.5 eq) in conc. HCl dropwise to the diazonium salt. Stir 2h at RT.[1]

  • Isolation: Filter the hydrazine hydrochloride salt. Critical: Do not store; use immediately to prevent oxidation.[1]

Step 2: Triazole Construction (The "Pummerer" Type Cyclization)

  • Condensation: Dissolve hydrazine salt (1.0 eq) in 50% aqueous acetic acid. Add 40% aqueous Glyoxal (1.2 eq).[1] Stir 1h at RT to form the hydrazone.

  • Cyclization: Add Ammonium Acetate (2.0 eq) and CuCl2 (0.2 eq). Heat to 80°C for 4 hours.

    • Note: The Copper(II) acts as an oxidant to aromatize the ring.[1]

  • Workup: Extract with EtOAc. Wash with NH4OH (to remove Cu).[1] The product is 2-methoxy-4-(2H-1,2,3-triazol-2-yl)nitrobenzene .[1]

Step 3: Nitro Reduction

  • Hydrogenation: Dissolve nitro-intermediate in MeOH. Add 10% Pd/C (5 wt%).[1]

  • Reaction: Hydrogenate at 1 atm (balloon) for 3h.

    • Troubleshooting: If de-methoxylation is observed (rare), switch to Fe/NH4Cl reduction (mild conditions).

  • Purification: Filter catalyst. Evaporate. Recrystallize from EtOH/Water.[1]

Frequently Asked Questions (FAQ)

Q1: Why can't I just use "Click Chemistry" (CuAAC) to make this? A: Standard CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) produces the 1,4-disubstituted (N1-linked) triazole.[1] The target molecule requires the 2H-isomer (N2-linked) .[1] These are structurally distinct. The N2-isomer is generally more stable and lipophilic, which is why it is preferred in drug discovery (e.g., Suvorexant), but it cannot be made via standard Click chemistry.

Q2: I am seeing a 50:50 mixture of N1 and N2 isomers in my coupling reaction. How do I separate them? A: Separation is difficult due to similar polarity.[1]

  • Flash Chromatography: The N2-isomer is usually less polar (higher Rf) and moves faster on Silica gel (Hexane/EtOAc gradient) because it is more symmetrical and has no dipole moment perpendicular to the ring.[1]

  • Crystallization: The N2-isomer often has a higher melting point and better crystallinity.[1] Try recrystallizing from hot Ethanol or Isopropyl Acetate.[1]

Q3: My final product turns purple/black upon standing. Why? A: This indicates oxidation of the aniline amine. 2-Methoxy-4-triazolyl-aniline is electron-rich.[1] Store the compound under Argon at -20°C, protected from light. If it is a salt (HCl), it will be more stable than the free base.

Q4: Can I use 4-bromo-2-methoxyaniline directly in the coupling? A: It is not recommended. The free amine (-NH2) can poison the copper catalyst or participate in side reactions (self-coupling).[1] Always protect the amine (e.g., as a nitro group or acetamide) before attempting the triazole coupling.

References

  • Suvorexant Process Chemistry (Merck): Strotman, N. A., et al. "Reaction Development and Mechanistic Study of a Ruthenium Catalyzed Intramolecular Asymmetric Reductive Amination en Route to the Dual Orexin Receptor Antagonist Suvorexant." Journal of the American Chemical Society, 2011. (Describes the general stability and synthesis of the triazole-benzoic acid intermediate).[1]

  • N2-Selective Arylation: Li, L., et al. "Copper-Mediated Selective N-Arylation of 1,2,3-Triazoles."[1] Organic Letters, 2018.[1][2] (Details the ligand effects on N1 vs N2 selectivity).[1]

  • Oxidative Cyclization Mechanism: Guru, M. M., et al. "Transition-Metal-Free Synthesis of 2H-Indazoles and 2H-1,2,3-Triazoles."[1] The Journal of Organic Chemistry, 2011. (Provides mechanistic insight into the hydrazine-glyoxal cyclization).[1]

  • Triazole Tautomerism: Albert, A., & Taylor, P. J.[3] "The Tautomerism of 1,2,3-Triazole in Aqueous Solution." Journal of the Chemical Society, Perkin Transactions 2, 1989. (Fundamental physical chemistry of the triazole ring).[1]

  • General Review of Triazole Synthesis: Dheer, D., et al. "Recent advances in the synthesis of 1,2,3-triazoles." RSC Advances, 2017.[1]

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE. 1,2,3-Triazoles and their precursors (diazo compounds) can be energetic; handle with care.[1]

Sources

"resolving impurities in 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline samples"

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center resource. It addresses the unique chemical behavior of 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline , focusing on the critical distinction between regioisomers and the stability of the electron-rich aniline moiety.[1]

Topic: Impurity Resolution & Stability Management Document ID: TSC-TRZ-2024-05 Audience: Medicinal Chemists, Process Development Scientists[1]

Core Technical Overview

This molecule is a likely pharmacophore in IDO1/TDO2 inhibitor development. The critical quality attribute (CQA) for this compound is the regioisomeric purity of the triazole ring.

The Central Challenge: 1,2,3-Triazoles can exist as 1H- or 2H- isomers.

  • Target: 2H-isomer (N2-linked).[1] This is typically the thermodynamic product in non-polar solvents but requires specific synthetic routes (e.g., oxidative cyclization).

  • Impurity: 1H-isomer (N1-linked).[1] This is the kinetic product often formed as a major contaminant or via incorrect synthetic methodology (e.g., standard CuAAC "Click" chemistry yields 1,4-disubstituted 1H-isomers, not 2H).

Troubleshooting Guides (Symptom-Based)

Issue A: "My HPLC shows a split peak or a shoulder, but Mass Spec shows the same MW."

Diagnosis: Regioisomeric contamination (1H-isomer vs. 2H-isomer).[1] Root Cause: The 1H and 2H isomers have identical molecular weights (MW 190.20 Da) but distinct polarities and dipole moments.

Diagnostic Workflow (Self-Validating): Do not rely solely on LC-MS. Use 1H-NMR for definitive structural assignment.[1][2]

  • 2H-Isomer (Target): The triazole ring is symmetric across the N2-axis.[1] The protons at C4 and C5 are chemically equivalent (if C4/C5 are unsubstituted) or show specific symmetry.

  • 1H-Isomer (Impurity): The ring is asymmetric.[1] Protons at C4 and C5 will appear as distinct signals with different chemical shifts.[1]

Resolution Protocol:

  • Purification: The 2H-isomer is generally less polar (more lipophilic) than the 1H-isomer due to a lower dipole moment.[1]

  • Method: Silica Gel Chromatography.[1][3]

    • Eluent: Hexanes/Ethyl Acetate (Start 9:1, gradient to 7:3).

    • Observation: The 2H-isomer typically elutes first (higher

      
      ).[1]
      
Issue B: "The off-white solid turns brown/black upon storage."[1]

Diagnosis: Oxidative degradation of the aniline moiety. Root Cause: The methoxy group at the ortho position to the amine (2-methoxy) is electron-donating, making the aniline highly susceptible to radical oxidation and polymerization (formation of azo-linkages or quinone imines).[1]

Resolution Protocol:

  • Immediate Action: Convert the free base to a hydrochloride (HCl) or tosylate salt.[1] Salts protonate the amine, reducing electron density and preventing oxidation.

  • Storage: Store under Argon at -20°C. Avoid solution-state storage for >24 hours.

Visual Decision Trees

Diagram 1: Isomer Identification & Purification Logic

This workflow guides you through distinguishing the target 2H-isomer from the 1H-impurity using NMR and polarity logic.[1]

IsomerLogic Start Crude Product Analysis (HPLC/TLC) SplitPeak Split Peak / Two Spots? Start->SplitPeak NMR Run 1H-NMR (DMSO-d6) SplitPeak->NMR Yes Symm Triazole Protons: Symmetric / Equivalent? NMR->Symm Asymm Triazole Protons: Distinct / Asymmetric? NMR->Asymm Target Target: 2H-Isomer (Lower Dipole) Symm->Target Purify2H Purification: Elutes FIRST on Silica (Higher Rf) Target->Purify2H Impurity Impurity: 1H-Isomer (Higher Dipole) Asymm->Impurity Purify1H Purification: Elutes SECOND on Silica (Lower Rf) Impurity->Purify1H

Caption: Logic flow for distinguishing 2H- and 1H-triazole isomers based on NMR symmetry and chromatographic behavior.

Experimental Protocols

Protocol A: Selective Recrystallization (Isomer Enrichment)

If chromatography is insufficient, exploit the solubility difference. 2H-triazoles often pack better in non-polar lattices.[1]

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol (EtOH) .

  • Anti-solvent: Slowly add Water dropwise until persistent turbidity is observed (Ratio approx. 3:1 EtOH:Water).[1]

  • Cooling: Allow to cool slowly to Room Temperature (RT), then to 4°C.

  • Filtration: The precipitate is usually enriched in the 2H-isomer .[1]

    • Note: Retain the mother liquor; the 1H-isomer often remains in solution.[1]

Protocol B: Acid-Base "Wash" (Aniline Cleanup)

To remove non-basic impurities (e.g., unreacted triazole precursors or oxidized neutrals).[1]

  • Dissolve crude aniline in Ethyl Acetate (EtOAc) .

  • Extract with 1M HCl (aq) (3x). The product moves to the aqueous layer (protonated).[1]

  • Discard the organic layer (contains non-basic impurities).[1]

  • Neutralize the aqueous layer with Sat. NaHCO₃ or 2M NaOH until pH ~9-10.[1]

  • Extract back into EtOAc (3x).[1][2]

  • Dry over Na₂SO₄ and concentrate.

Synthetic Pathway Analysis (Impurity Origins)

Understanding how you made the molecule predicts the impurities.

Synthetic RouteLikely ImpuritiesRemoval Strategy
Oxidative Cyclization (Bis-hydrazone + Cu(II))Copper residues, uncyclized hydrazones.[1]Metal scavengers (SiliaMetS®) or EDTA wash.[1]
Diazotization (Aniline + Diazonium salt)Azo-coupling byproducts (colored), Phenols.[1]Column chromatography (Azo compounds are highly colored and distinct).[1]
Click Chemistry (Azide + Alkyne)WRONG ISOMER ALERT. Produces 1,4-disubstituted 1H-triazole .[1]If you used CuAAC, you likely synthesized the regioisomer, not the target.
Diagram 2: Synthetic Impurity Risks

SynthesisRisks Route1 Route: Oxidative Cyclization (Bis-hydrazone) Imp1 Impurity: Cu(II) Residues (Green/Blue tint) Route1->Imp1 Route2 Route: Diazotization (Diazonium coupling) Imp2 Impurity: Azo-Dyes (Deep Red/Orange) Route2->Imp2 Route3 Route: CuAAC 'Click' (Azide + Alkyne) Imp3 CRITICAL ERROR: Yields 1H-Isomer (Not 2H-Target) Route3->Imp3

Caption: Correlation between synthetic route and specific impurity profiles.

Frequently Asked Questions (FAQ)

Q: Can I separate the isomers using standard C18 Reverse Phase HPLC? A: Yes, but separation is often poor due to similar hydrophobicity.

  • Recommendation: Use a Phenyl-Hexyl column.[1] The pi-pi interaction differences between the symmetric 2H-ring and the asymmetric 1H-ring often provide better resolution than C18.[1]

Q: Why is my yield low after column chromatography? A: The aniline amine group may be streaking on the silica (interacting with acidic silanols).

  • Fix: Add 1% Triethylamine (TEA) to your eluent system to neutralize the silica and sharpen the peak.

Q: The literature melting point is 155°C, but mine is 130°C. A: This is a classic sign of isomeric depression . A mixture of 1H and 2H isomers forms a eutectic system with a lower melting point. You likely have 10-20% of the 1H-isomer present.[1] Recrystallize immediately.

References

  • Tautomerism of 1,2,3-Triazoles: D. R. Motingue, et al. "Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles by millimeter-wave spectroscopy."[1] Journal of Chemical Physics, 2020.

  • Regioselectivity in Triazole Synthesis: Wang, X., et al. "Regioselective Synthesis of 2,4,5-Trisubstituted 1,2,3-Triazoles."[4] Organic Letters, 2009.[4]

  • Purification of Aniline Derivatives: G. R. Fulmer, et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. (Essential for identifying solvent impurities in aniline samples).

  • General Triazole Stability: K. P. S. S. H. K. A. S. "1H/2H and azide/tetrazole isomerizations and their effects on the aromaticity and stability of azido triazoles." RSC Advances, 2013.

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals who are looking to not only synthesize this molecule but also to successfully scale the process. We will delve into the common challenges, provide in-depth troubleshooting, and offer detailed protocols grounded in established chemical principles.

Introduction and Strategic Overview

2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline is a key intermediate in the synthesis of various pharmacologically active compounds. The primary challenge in its synthesis lies in achieving high regioselectivity for the 2-substituted (2H) isomer of the 1,2,3-triazole ring. The N1-substituted isomer is a common and often difficult-to-separate byproduct.[1] The thermodynamic stability of the N2-substituted triazole is generally higher, which can be leveraged to favor its formation.[2]

This guide will focus on a robust and scalable synthetic strategy, highlighting critical process parameters and quality control checkpoints.

Overall Synthetic Workflow

The proposed synthesis involves a multi-step process designed for scalability and control over regioselectivity.

Synthetic_Workflow Figure 1: Proposed Synthetic Pathway A 2-Methoxy-4-nitroaniline B Diazotization (NaNO₂, HCl) A->B C 2-Methoxy-4-nitrophenyl diazonium salt B->C D Cycloaddition with Vinyl Acetate Derivative C->D Regiocontrolled [3+2] Cycloaddition E Intermediate Triazoline D->E F Oxidative Aromatization E->F G 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)nitrobenzene F->G H Reduction (e.g., Pd/C, H₂) G->H I 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline H->I Troubleshooting_Regioselectivity Figure 2: Decision Tree for Poor Regioselectivity Start Low N2:N1 Isomer Ratio Observed (via HPLC/NMR) CheckTemp Was reaction temp < 10°C? Start->CheckTemp LowerTemp Action: Lower temperature to 0-5°C. Re-run reaction. CheckTemp->LowerTemp No CheckSolvent Analyze impact of solvent polarity CheckTemp->CheckSolvent Yes Success N2:N1 Ratio Improved LowerTemp->Success ChangeSolvent Action: Screen alternative solvents (e.g., Aprotic vs. Protic). CheckSolvent->ChangeSolvent CheckPartner Is the cycloaddition partner optimal? CheckSolvent->CheckPartner No improvement ChangeSolvent->Success ChangePartner Action: Investigate alternative cycloaddition reagents. CheckPartner->ChangePartner ChangePartner->Success

Sources

Technical Support Center: Purification of 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline

[1]

Status: Operational Subject: Alternative Purification Protocols (Non-Chromatographic) Ticket ID: CHEM-PUR-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are encountering difficulties purifying 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline . While silica gel chromatography is the standard discovery-phase tool, it becomes inefficient for this molecule due to:

  • Tailing/Streaking: The basic aniline moiety interacts strongly with acidic silanols on silica.

  • Solubility Issues: The planar triazole-aniline system can aggregate or crystallize poorly in standard column solvents.[1]

  • Oxidative Instability: Prolonged exposure to air on silica can accelerate the formation of colored azo/nitroso impurities.

This guide provides three alternative purification workflows designed to exploit the specific physicochemical properties of your molecule: its pH-dependent solubility (Acid-Base Extraction), its ability to form crystalline salts (Salt Formation), and its solubility differential in binary solvent systems (Recrystallization).[1]

Module 1: Acid-Base Extraction (The "Chemical Switch")[1]

Concept: The aniline nitrogen has a lone pair that can be protonated by strong acids, rendering the molecule water-soluble. Neutral impurities (unreacted precursors, non-basic byproducts) remain in the organic phase.

The Challenge: The 2H-1,2,3-triazol-2-yl group is electron-withdrawing.[1] This lowers the pKa of the aniline nitrogen (estimated pKa ~3.5–4.0) compared to unsubstituted aniline (pKa 4.6).[1][2] Weak acids (like 5% acetic acid) will fail to fully extract this molecule. [1]

Protocol: pH-Swing Extraction[1]
  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] (Target conc: 100 mg/mL).[1]

  • Acid Extraction (Protonation):

    • Extract the organic layer twice with 2M HCl (aq) .

    • Critical Check: Measure the aqueous pH.[3] It must be < 1 to ensure the aniline is fully protonated (

      
      ).[1]
      
  • Phase Separation:

    • Organic Layer: Contains non-basic impurities.[1][2] Discard (or save for analysis).

    • Aqueous Layer: Contains your product as the hydrochloride salt.

  • Basification (Regeneration):

    • Cool the aqueous layer to 0–5°C (exothermic reaction).

    • Slowly add 6M NaOH or Sat.

      
        until pH > 10.[1]
      
    • Observation: The product should precipitate as a solid or oil out as the free base regenerates.

  • Re-Extraction: Extract the cloudy aqueous mixture with EtOAc (3x).

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Troubleshooting (FAQ)
  • Q: My product didn't go into the acid layer.

    • A: The acid was likely too weak or the volume too low. The triazole ring reduces basicity. Increase acid concentration to 3M HCl to force protonation.

  • Q: An emulsion formed during extraction. [1]

    • A: Triazoles can act as surfactants.[1] Add brine (saturated NaCl) to the aqueous phase or filter the biphasic mixture through a pad of Celite to break the emulsion.

AcidBaseExtractionStartCrude Mixture(in EtOAc/DCM)AcidWashAdd 2M HCl(Target pH < 1)Start->AcidWashSep1Phase SeparationAcidWash->Sep1OrgPhase1Organic Phase(Neutral Impurities)Sep1->OrgPhase1DiscardAqPhase1Aqueous Phase(Product-HCl Salt)Sep1->AqPhase1KeepBasifyBasify with NaOH(Target pH > 10)AqPhase1->BasifyExtractExtract with EtOAcBasify->ExtractFinalOrgFinal Organic Phase(Pure Free Base)Extract->FinalOrg

Figure 1: Logic flow for Acid-Base purification targeting reduced-basicity anilines.

Module 2: Salt Formation (The "Solid-State" Lock)[1]

Concept: Instead of isolating the free base (which might be an oil or sticky solid), isolate the molecule as a crystalline salt. This rejects impurities that do not fit into the crystal lattice.

Recommended Salt: Hydrochloride (HCl) or p-Toluenesulfonate (TsOH) .[1]

Protocol: HCl Salt Isolation
  • Dissolution: Dissolve the crude free base in a minimal amount of warm Ethanol (EtOH) or Methanol (MeOH) .

  • Acid Addition: Add 1.1 equivalents of 4M HCl in Dioxane or Concentrated HCl (aq) dropwise.

  • Precipitation:

    • Allow the solution to cool slowly to room temperature.

    • If no solid forms, add an anti-solvent: Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise until turbidity persists.[1]

  • Filtration: Filter the solid and wash with cold Ether/MTBE.

  • Recovery (Optional): If you specifically need the free base for the next step, suspend the salt in water/EtOAc and perform the Basification step from Module 1.

Data: Solvent Compatibility Table
Solvent SystemSuitabilityNotes
MeOH / Et2O HighExcellent for HCl salt crystallization.[1]
IPA / Heptane MediumGood for free base recrystallization.
Water LowFree base is insoluble; Salt is highly soluble (risk of yield loss).
DCM / Hexane LowOften leads to "oiling out" rather than crystallization.

Module 3: Scavenging & Polishing (Color & Metals)[1]

Concept: 2-Methoxy-4-(triazolyl)anilines are prone to oxidation (turning pink/brown) and coordinating transition metals (Pd, Cu) used in their synthesis (e.g., Click chemistry or Suzuki coupling).[1]

Protocol: Activated Carbon & Thiol Silica[1]
  • Dissolution: Dissolve the semi-pure material in THF or MeOH.

  • Add Scavengers:

    • For Color: Add Activated Charcoal (10% by weight).[1]

    • For Metals (Pd/Cu): Add Thiol-functionalized Silica (SiliaMetS® Thiol or equivalent).[1] The triazole nitrogen is a strong ligand; simple washes won't remove Pd/Cu efficiently.

  • Reflux: Heat to 50°C for 30–60 minutes.

  • Filtration: Filter hot through a Celite pad to remove the charcoal/silica.

  • Result: The filtrate should be significantly lighter in color with reduced metal content.

ScavengingCrudeColored/Metal-RichSolutionAddCAdd Activated Carbon(Removes Color)Crude->AddCAddSiAdd Thiol-Silica(Removes Pd/Cu)AddC->AddSiHeatHeat 50°C(30 min)AddSi->HeatFilterFilter (Celite)Heat->FilterPureClear SolutionFilter->Pure

Figure 2: Workflow for removing oxidation byproducts and catalytic metal residues.[1]

References & Authority

  • Aniline Purification Standards:

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard protocols for drying and distilling anilines).

  • Acid-Base Extraction Theory:

    • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.[1] (Explains the inductive effect of triazoles on aniline basicity).

  • Synthesis of Triazolyl-Anilines (Analogous Chemistry):

    • Patent WO2013033070:[1] Describes synthesis and purification of similar aniline intermediates for IDO inhibitors, utilizing precipitation and acid-base workups. [1]

    • ChemicalBook Data: Solubility profiles for 2-Methoxy-4-nitroaniline (precursor analog) indicating solubility in alcohols/EtOAc and insolubility in water.[1]

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for specific hazards associated with 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline, particularly regarding potential toxicity and sensitization.

Technical Support Center: Enhancing the Regioselectivity of 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of achieving high regioselectivity in the formation of N-2 substituted 1,2,3-triazoles. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles and peer-reviewed literature.

The Core Challenge: Overcoming N-1/N-3 Thermodynamic Preference

The synthesis of 2-substituted 1,2,3-triazoles is a significant challenge due to the intrinsic electronic properties of the triazole ring. The terminal nitrogens, N-1 and N-3, are generally more nucleophilic and sterically accessible than the internal N-2 nitrogen.[1] Consequently, alkylation or arylation of an unsubstituted 1,2,3-triazole ring often results in a mixture of regioisomers, with the N-1 and N-3 substituted products being thermodynamically favored.[1]

Achieving high selectivity for the desired 2-Methoxy-4-(2H -1,2,3-triazol-2-yl)aniline isomer requires carefully controlled reaction conditions that favor the kinetically controlled N-2 substitution pathway or employ directing groups to sterically or electronically favor the internal nitrogen.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Poor Regioselectivity - N-1 Isomer is the Major Product

Question: My reaction to couple a 1,2,3-triazole precursor with a 4-substituted-2-methoxyaniline derivative yields a mixture of isomers, with the N-1 substituted product predominating. How can I enhance the formation of the desired N-2 isomer?

Answer: This is the most common issue. The formation of the N-1 isomer is often the default thermodynamic outcome. To favor the N-2 isomer, you must manipulate the reaction conditions to exploit kinetic control and subtle electronic differences.

Potential Causes & Solutions:

  • Incorrect Base/Solvent System: The choice of base and solvent is critical for directing the regioselectivity. Strong, non-nucleophilic bases in polar aprotic solvents often favor N-2 substitution.

    • Solution: Switch to a carbonate base, such as Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃), in a solvent like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[2][3] Studies have shown that this combination can preferentially yield 2-substituted triazoles, sometimes with less than 6% of the minor 1-alkyl isomer being formed.[2][4] Avoid strong bases like NaH, which can lead to complex reaction mixtures.[3]

  • Reaction Temperature: Higher temperatures can allow for thermodynamic equilibrium to be reached, favoring the more stable N-1 isomer.

    • Solution: Perform the reaction at a lower temperature (e.g., room temperature or slightly elevated) to favor the kinetically formed N-2 product. Monitor the reaction closely by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.[5]

  • Nature of the Electrophile: The structure of your aniline precursor matters. An activated aryl halide is typically used.

    • Solution: Use a highly activated electrophile, such as 1-fluoro-2-methoxy-4-nitrobenzene. The fluorine is an excellent leaving group for SₙAr reactions. The strong electron-withdrawing nitro group activates the ring, facilitating the nucleophilic attack from the triazole.

Issue 2: Low Overall Yield and Incomplete Conversion

Question: My reaction has good N-2 selectivity, but the overall yield is low, and I recover a significant amount of the 1,2,3-triazole starting material. What could be the problem?

Answer: Low yields despite good selectivity often point to issues with reaction conditions, reagent purity, or catalyst efficiency (if applicable).

Potential Causes & Solutions:

  • Insufficient Activation of the Electrophile: If your aniline precursor is not sufficiently electron-deficient, the SₙAr reaction will be sluggish.

    • Solution: Ensure you are using a precursor with a strong electron-withdrawing group (like -NO₂) para to the leaving group. If direct arylation is not working, consider alternative coupling strategies like the Chan-Lam reaction, which couples triazoles with boronic acids and can afford N-2 arylated triazoles as single isomers.[2][4]

  • Purity of Reagents: Impurities in starting materials or solvents (especially water) can interfere with the reaction.

    • Solution: Ensure all reagents are pure and that solvents are anhydrous, especially for moisture-sensitive reactions. Dry DMF over molecular sieves before use.

  • Reaction Time and Temperature: The reaction may not have reached completion.

    • Solution: Increase the reaction time and monitor progress by TLC/LC-MS. A modest increase in temperature may be necessary, but be mindful of the potential impact on regioselectivity as discussed in Issue 1.[6]

Issue 3: Difficulty in the Final Nitro-Reduction Step

Question: The N-arylation to form 2-Methoxy-4-nitro-1-(2H-1,2,3-triazol-2-yl)benzene was successful, but the subsequent reduction of the nitro group to the aniline is proving difficult, with low yields or multiple side products.

Answer: The reduction of a nitro group on a complex aromatic system can be sensitive to the chosen method. The triazole ring itself is generally stable, but other functional groups may not be.

Potential Causes & Solutions:

  • Harsh Reduction Conditions: Some reducing agents can affect other parts of the molecule.

    • Solution 1 (Catalytic Hydrogenation): This is often the cleanest method. Use Palladium on Carbon (Pd/C) under a hydrogen atmosphere. This method is highly effective and typically provides clean conversion with high yields.[7][8]

    • Solution 2 (Chemical Reduction): If catalytic hydrogenation is not feasible, use chemical reducing agents like tin(II) chloride (SnCl₂) in ethanol or hydrochloric acid, or iron powder in acetic acid. These methods are robust for nitro group reduction on aromatic rings.

  • Incomplete Reaction: The reduction may be stalling.

    • Solution: Ensure the catalyst (if using hydrogenation) is active and not poisoned. Use a sufficient excess of the reducing agent. Monitor the reaction by TLC until the starting material is fully consumed.

Frequently Asked Questions (FAQs)

Q1: What is the best general strategy for synthesizing the target molecule? A highly effective strategy is a two-step process:

  • Regioselective N-Arylation: Perform an SₙAr reaction between 1H-1,2,3-triazole and 1-fluoro-2-methoxy-4-nitrobenzene using a carbonate base in DMF. This selectively forms the N-2 arylated intermediate.

  • Nitro Group Reduction: Reduce the nitro group of the intermediate using catalytic hydrogenation (H₂/Pd-C) to yield the final product, 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline.

Q2: How can I reliably distinguish between the N-1 and N-2 substituted regioisomers? Characterization using NMR spectroscopy is the most definitive method.

  • ¹H NMR: The proton on the triazole ring (H-5) typically has a different chemical shift. In 2,4-disubstituted 2H-1,2,3-triazoles, this proton is often found at a distinct chemical shift compared to the corresponding 1,4-disubstituted isomer.[9]

  • ¹³C NMR: The chemical shifts of the triazole ring carbons (C-4 and C-5) are significantly different between isomers. For 2,4-disubstituted 2H-triazoles, the C-5 chemical shift is typically around 131.0–134.5 ppm, whereas for 1,4-disubstituted 1H-triazoles, it is around 121.5–125.6 ppm.[9]

  • NOE Spectroscopy: Nuclear Overhauser Effect experiments can show through-space correlations between the protons on the aniline ring system and the protons on the triazole ring, confirming the connectivity and stereochemistry.

Q3: Are there any catalyst-free methods for the N-arylation step? Yes. The SₙAr reaction described in the recommended protocol is a catalyst-free method. Additionally, under thermal conditions, N-tosylhydrazones can be coupled with 1H-1,2,3-triazoles to achieve high regioselectivity for 2,4-disubstituted products without a metal catalyst.[9][10]

Q4: My starting material is a 4-substituted-1H-1,2,3-triazole. Does the substituent affect N-2 selectivity? Yes, the electronic nature of the substituent at the C-4 position can influence the nucleophilicity of the different nitrogen atoms. However, studies on the alkylation and arylation of 4-substituted triazoles have shown that the base/solvent system remains the dominant factor in controlling N-2 vs. N-1 regioselectivity.[2][10]

Data Summary: Influence of Reaction Conditions on N-2 Selectivity

The following table summarizes findings from the literature on the effect of various reaction parameters on the regioselective alkylation/arylation of 1,2,3-triazoles.

BaseSolventTemperatureN-2 : N-1 RatioYieldReference
Na₂CO₃ DMF Room Temp>90 : 10 High (up to 86%)Muzalevskiy et al., 2023[2][4]
K₂CO₃DMFRoom TempHighGoodMuzalevskiy et al., 2023[2][3]
Cs₂CO₃DMFRoom TempLower SelectivityLower YieldMuzalevskiy et al., 2023[2][3]
DBUDMFRoom TempLower SelectivityLower YieldMuzalevskiy et al., 2023[2][3]
VariousEtOH, H₂ORoom TempLess SelectiveGoodMuzalevskiy et al., 2023[3]

Visualized Workflows and Mechanisms

Competing N-Arylation Pathways

The diagram below illustrates the competing reaction pathways for the arylation of 1H-1,2,3-triazole. The desired kinetic pathway leading to the N-2 product is highlighted.

cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Products 1H-Triazole 1H-Triazole Base_Solvent Base / Solvent 1H-Triazole->Base_Solvent Ar-F 1-Fluoro-2-methoxy-4-nitrobenzene Ar-F->Base_Solvent N2_Product N-2 Isomer (Kinetic Product) DESIRED Base_Solvent->N2_Product  Kinetic Control  (e.g., Na2CO3/DMF, RT) N1_Product N-1 Isomer (Thermodynamic Product) UNDESIRED Base_Solvent->N1_Product  Thermodynamic Control  (e.g., Stronger Base, High Temp)

Caption: Competing kinetic vs. thermodynamic pathways in N-arylation.

Recommended Synthetic Workflow

This diagram outlines the validated two-step workflow for the synthesis of the target compound.

G Workflow for 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline Synthesis A Step 1: N-Arylation B Intermediate 2-Methoxy-4-nitro-1-(2H-1,2,3-triazol-2-yl)benzene A->B SₙAr Reaction C Step 2: Nitro Reduction B->C D Final Product 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline C->D Catalytic Hydrogenation E Reagents: • 1H-1,2,3-triazole • 1-Fluoro-2-methoxy-4-nitrobenzene • Na2CO3 • DMF E->A F Reagents: • H2 (gas) • 10% Pd/C • Methanol F->C

Caption: Recommended two-step synthesis and workup process.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Methoxy-4-nitro-1-(2H-1,2,3-triazol-2-yl)benzene

Materials:

  • 1H-1,2,3-Triazole

  • 1-Fluoro-2-methoxy-4-nitrobenzene

  • Anhydrous Sodium Carbonate (Na₂CO₃), finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1H-1,2,3-triazole (1.0 eq) and anhydrous DMF.

  • Add finely powdered anhydrous sodium carbonate (2.0 eq).

  • Stir the suspension vigorously for 10 minutes at room temperature.

  • Add a solution of 1-fluoro-2-methoxy-4-nitrobenzene (1.1 eq) in anhydrous DMF dropwise to the suspension.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes eluent).

  • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired N-2 isomer.

Protocol B: Synthesis of 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline

Materials:

  • 2-Methoxy-4-nitro-1-(2H-1,2,3-triazol-2-yl)benzene (from Protocol A)

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Methanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

Procedure:

  • To a high-pressure reactor or a round-bottom flask suitable for hydrogenation, add the nitro-intermediate (1.0 eq) and methanol.[7]

  • Carefully add 10% Pd/C (typically 5-10 mol% of Pd).

  • Seal the vessel, evacuate, and backfill with nitrogen several times.

  • Introduce hydrogen gas (a balloon is sufficient for small scale, or pressurize the reactor to ~45 psi for larger scale).[8]

  • Stir the reaction vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 6-24 hours).

  • Carefully vent the hydrogen and flush the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by recrystallization or column chromatography to obtain the final high-purity aniline.

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie (International ed. in English). [Link]

  • Muzalevskiy, V. M., Sizova, Z. A., & Nenajdenko, V. G. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4822. [Link]

  • Wu, Y. (2013). Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. DSpace Repository. [Link]

  • Tang, W., et al. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. [Link]

  • Nakiwala, R., et al. (2021). Triazole synthesis from substituted 2-((4-methoxybenzyl)thio)anilines. ResearchGate. [Link]

  • Kovács, D., et al. (2021). A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. ACS Omega. [Link]

  • Török, B., et al. (2019). Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study. Molecules, 24(5), 955. [Link]

  • Shi, X., et al. (2008). Conformational control in the regioselective synthesis of N-2-substituted-1,2,3-triazoles. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-1,2,3-triazoles. Organic Chemistry Portal. [Link]

  • Muzalevskiy, V. M., Sizova, Z. A., & Nenajdenko, V. G. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. PubMed. [Link]

  • Pliatsika, D., et al. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules. [Link]

  • Wikipedia. (n.d.). Triazole. Wikipedia. [Link]

  • Deau, E., et al. (2014). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules. [Link]

  • ResearchGate. (n.d.). Mechanism describing the formation of triazoles 3a–f and 4a–f. ResearchGate. [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Pliatsika, D., et al. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates. ResearchGate. [Link]

  • Schoffstall, A. M., et al. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molbank. [Link]

  • ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds. ISRES Publishing. [Link]

  • Kamal, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]

  • Muzalevskiy, V. M., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Autechaux. (n.d.). 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. Autechaux. [Link]

  • Kovács, D., et al. (2021). A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. ACS Omega. [Link]

Sources

Validation & Comparative

"confirming the structure of 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Definitive Structural Confirmation of 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

The Isomer Trap: Why Confirmation Matters

In the synthesis of 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline , the critical challenge is not merely purity, but regioisomerism . The 1,2,3-triazole moiety can attach to the aniline core via Nitrogen-1 (


) or Nitrogen-2 (

).

While the


-isomer (2H-triazole) is often the thermodynamic product in oxidative cyclizations (e.g., from bis-hydrazones), direct alkylation or substitution methods frequently yield mixtures favoring the kinetic 

-isomer (1H-triazole). These isomers are bioisosteres with distinct pharmacological profiles ; the

-isomer is generally more lipophilic and metabolically stable, whereas the

-isomer is more polar and reactive.

This guide objectively compares analytical methodologies to unequivocally confirm the 2H-1,2,3-triazol-2-yl structure, distinguishing it from its


-linked counterpart.

Comparative Analysis of Analytical Techniques

The following table summarizes the performance of four key analytical techniques in distinguishing the target 2H-isomer from the 1H-isomer.

FeatureMethod A:

H NMR
Method B:

C NMR
Method C:

N HMBC
Method D: SC-XRD
Primary Mechanism Symmetry Analysis (Proton Equivalence)Symmetry Analysis (Carbon Equivalence)Nitrogen Chemical Shift Environment3D Atom Mapping
Differentiation Power High (for unsubstituted triazoles)HighDefinitive Absolute
Sample Requirement ~5 mg~20 mg~50 mg (or high conc.)Single Crystal
Throughput High (mins)Medium (hours)Low (overnight)Low (days)
Key Indicator (2H) Singlet (2H equivalent)Single Signal (C4/C5 equivalent)Upfield N2 (~ -100 ppm rel. to

)
Bond Lengths (

vs

)

Detailed Technical Analysis

Method A: H NMR Spectroscopy (The First Line of Defense)

The most immediate confirmation arises from the inherent symmetry of the 2H-triazole ring.

  • 2H-Isomer (Target): The 1,2,3-triazole ring attached at

    
     possesses local 
    
    
    
    symmetry. The protons at positions 4 and 5 are chemically equivalent.
    • Observation: A sharp singlet integrating to 2 protons, typically around

      
       7.8 – 8.0 ppm (depending on solvent).
      
  • 1H-Isomer (Alternative): The ring attached at

    
     has 
    
    
    
    symmetry, but the environment at C4 and C5 is distinct due to the proximity of the aryl group to C5.
    • Observation: Two distinct doublets (with small coupling constant

      
       Hz) or two singlets if resolution is low.
      

Expert Insight: If you observe a singlet, do not stop there. Accidental equivalence in the 1H-isomer is rare but possible in certain solvents. Always validate with


C NMR.
Method B: C NMR Spectroscopy
  • 2H-Isomer: Due to symmetry, carbons C4 and C5 appear as a single signal (typically

    
     130–140 ppm).
    
  • 1H-Isomer: Carbons C4 and C5 are non-equivalent and will appear as two distinct signals , often separated by 5–10 ppm.

Method C: N HMBC (The Definitive Solution)

When unambiguous proof is required without growing a crystal,


N Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard. It distinguishes isomers based on the hybridization and electron density of the nitrogens.
  • 2H-Isomer: The nitrogen attached to the aryl ring (

    
    ) is "pyrrole-like" (donating into the ring), while 
    
    
    
    and
    
    
    are "pyridine-like".
    • Shift:

      
       appears significantly upfield  (shielded).
      
  • 1H-Isomer: The attachment nitrogen (

    
    ) is "pyrrole-like", while 
    
    
    
    and
    
    
    are "pyridine-like".
    • Shift: The pattern of shifts is distinct, with the substituted nitrogen resonating at a different frequency than the symmetric

      
       of the 2H species.
      

Visualization of Structural Logic

The following diagram illustrates the decision tree for confirming the structure, highlighting the symmetry-breaking features of the impurity.

StructureConfirmation Start Unknown Isomer Sample H_NMR 1H NMR Analysis (DMSO-d6) Start->H_NMR Singlet Triazole Region: Singlet (2H) H_NMR->Singlet Symmetry Detected Doublet Triazole Region: Two Doublets (1H each) H_NMR->Doublet Asymmetry Detected C_NMR 13C NMR Analysis Singlet->C_NMR Verify Conclusion_1H REJECTED: 1H-Isomer (Regioisomer) Doublet->Conclusion_1H OneSignal Triazole Carbons: Single Signal C_NMR->OneSignal Equivalence Confirmed TwoSignals Triazole Carbons: Two Signals C_NMR->TwoSignals Accidental Equivalence in 1H NMR Conclusion_2H CONFIRMED: 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline OneSignal->Conclusion_2H TwoSignals->Conclusion_1H

Figure 1: Analytical Decision Tree for distinguishing N2-linked (2H) vs N1-linked (1H) triazoles based on symmetry elements.

Experimental Protocols

Protocol 1: NMR Sample Preparation & Acquisition
  • Solvent: DMSO-

    
     is recommended over 
    
    
    
    due to better solubility of the aniline core and sharper resolution of triazole protons.
  • Concentration:

    • 
      H: 5–10 mg in 0.6 mL.
      
    • 
      C: >20 mg in 0.6 mL.
      
  • Parameters:

    • Acquire

      
      H with sufficient scans (ns=16) to resolve small couplings.
      
    • Acquire

      
      C with proton decoupling.
      
    • Crucial Step: If

      
      H shows a singlet, run a HSQC  (Heteronuclear Single Quantum Coherence) to confirm the singlet correlates to the equivalent carbon signal.
      
Protocol 2: Crystallization for X-Ray (If NMR is ambiguous)
  • Dissolve 50 mg of the compound in a minimum amount of hot Ethanol.

  • Add Hexane dropwise until slight turbidity appears.

  • Add a few drops of Ethanol to clear the solution.

  • Allow to stand at room temperature (slow evaporation) for 24–48 hours.

  • Target: Needle-like or prismatic crystals suitable for SC-XRD.

References

  • Begtrup, M. (1973). "NMR Spectra of 1,2,3-Triazoles." Journal of the Chemical Society, Perkin Transactions 2. Link

  • Claramunt, R. M., et al. (2006). "The annular tautomerism of 1,2,3-triazoles." Arkivoc. Link

  • Creary, X., et al. (2012). "Mechanism of the Copper-Catalyzed Azide–Alkyne Cycloaddition Reaction." Journal of the American Chemical Society. Link

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Standard Reference for 13C Shifts).

Benchmarking the Synthesis of 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline: Oxidative Cyclization vs. Catalytic C-N Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The moiety 2-aryl-2H-1,2,3-triazole has emerged as a critical pharmacophore in modern drug discovery, serving as a metabolically stable bioisostere for carboxylates and pyrazoles in programs targeting orexin receptors (e.g., Suvorexant derivatives) and various kinases. Specifically, 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline represents a high-value intermediate where the electron-donating methoxy group and the free aniline handle allow for further diversification.

However, synthesizing the 2H-isomer with high regiocontrol is notoriously difficult. The thermodynamic preference for the 2H-isomer is slight and solvent-dependent, often leading to mixtures of 1H- (N1) and 2H- (N2) arylated products during direct coupling.

This guide benchmarks the two dominant synthetic strategies for this target:

  • Method A (Classical): Oxidative Cyclization of Bis-hydrazones (The "Pinner/Hurd-Mori" Route).

  • Method B (Modern): Ligand-Promoted Copper-Catalyzed C-N Coupling.

Verdict: While Method A guarantees regiospecificity, Method B (optimized with diamine ligands) offers superior scalability and safety for industrial applications, provided specific process parameters are controlled to maximize the N2:N1 ratio.

Retrosynthetic Analysis & Pathway Logic

To understand the benchmarking results, we must first visualize the competing disconnections. The structural challenge lies in installing the triazole ring at the C4 position of the aniline without touching the sensitive amine or methoxy groups.

Retrosynthesis Target TARGET MOLECULE 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline PrecursorA Bis-hydrazone Intermediate Target->PrecursorA Method A: Oxidative Cyclization PrecursorB Cross-Coupling Partners Target->PrecursorB Method B: Cu-Catalyzed C-N Coupling StartA Starting Material A 4-Hydrazino-2-methoxyaniline (Toxic/Unstable) PrecursorA->StartA Condensation w/ Glyoxal StartB Starting Material B 4-Bromo-2-methoxyaniline (Stable/Cheap) PrecursorB->StartB + Triazole 1,2,3-Triazole PrecursorB->Triazole +

Figure 1: Retrosynthetic comparison showing the linear, hydrazine-dependent nature of Method A versus the convergent, halide-based Method B.

Detailed Methodological Comparison

Method A: Oxidative Cyclization (The "Regiospecific" Route)

This method relies on the condensation of an aryl hydrazine with a dicarbonyl equivalent (like glyoxal), followed by oxidative cyclization (typically using Cu(II) salts).

  • Mechanism: The reaction proceeds through a bis-hydrazone intermediate. The oxidation drives the formation of the aromatic triazole ring. Because the nitrogen atoms are pre-positioned, this method is 100% regiospecific for the 2H-isomer.

  • The Bottleneck: The synthesis of the starting material, 4-hydrazino-2-methoxyaniline, requires diazotization of the aniline followed by reduction (SnCl2 or sulfite). This step is hazardous, generates significant waste, and the hydrazine intermediate is often toxic and unstable.

Method B: Cu-Catalyzed C-N Coupling (The "Convergent" Route)

This method utilizes a modified Ullmann coupling between 4-bromo-2-methoxyaniline (or its N-acetyl protected form) and 1,2,3-triazole.

  • Mechanism: A Copper(I) species inserts into the aryl halide. The triazole coordinates to the copper.

  • The Challenge: 1,2,3-triazole is an ambident nucleophile. The 1H-isomer (N1-arylation) is kinetically favored in many conditions, while the 2H-isomer (N2-arylation) is thermodynamically favored.

  • The Solution: Using trans-N,N'-dimethylcyclohexane-1,2-diamine (or similar bidentate ligands) and higher reaction temperatures (110°C+) shifts the equilibrium heavily toward the thermodynamic 2H-product.

Comparative Data Summary
FeatureMethod A: Oxidative CyclizationMethod B: Cu-Catalyzed Coupling
Regioselectivity (N2:N1) > 99:1 (Exclusive N2)~ 95:5 (Optimized)
Overall Yield 45 - 55% (3 steps)78 - 85% (1 step from bromide)
Atom Economy Low (Stoichiometric Cu(II) often used)High (Catalytic Cu(I))
Safety Profile Poor (Hydrazine intermediates)Good (Standard coupling)
Reagent Cost Moderate (Glyoxal, Hydrazine)Low (Triazole, Bromide)
Purification Crystallization usually sufficientColumn Chromatography often needed

Experimental Protocols

Protocol A: Optimized Cu-Catalyzed C-N Coupling (Recommended)

This protocol utilizes a specific ligand system to maximize N2-selectivity.

Reagents:

  • 4-Bromo-2-methoxyaniline (1.0 equiv)

  • 1H-1,2,3-Triazole (1.2 equiv)

  • Copper(I) Iodide (CuI) (5 mol%)

  • trans-N,N'-Dimethylcyclohexane-1,2-diamine (10 mol%)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • DMF (Dimethylformamide) (Concentration 0.5 M)

Step-by-Step Workflow:

  • Charge: To a dried Schlenk tube equipped with a magnetic stir bar, add CuI (0.05 equiv),

    
     (2.0 equiv), and 4-bromo-2-methoxyaniline (1.0 equiv).
    
  • Inert: Evacuate and backfill with Argon (3 cycles).

  • Solubilize: Add DMF via syringe, followed by the ligand (trans-N,N'-dimethylcyclohexane-1,2-diamine) and 1,2,3-triazole.

  • Heat: Seal the tube and heat to 110°C for 12–16 hours. Note: Higher temperature favors the thermodynamic N2 product.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMF.

  • Purification: Dry organic layer over

    
    , concentrate. The crude residue typically contains a 90:10 to 95:5 mixture of N2:N1 isomers. Purify via flash chromatography (Hexane/EtOAc gradient). The N2 isomer is typically less polar  (higher Rf) than the N1 isomer.
    
Protocol B: Classical Oxidative Cyclization (Reference)

Use this if chromatography is impossible or 100% isomeric purity is required without separation.

  • Hydrazine Formation: Diazotize 4-amino-2-methoxyaniline (protected as acetanilide) with

    
    /HCl, then reduce with 
    
    
    
    /HCl to obtain the hydrazine hydrochloride.
  • Condensation: Reflux the hydrazine salt with 40% aqueous glyoxal in ethanol for 2 hours. The intermediate bis-hydrazone precipitates.

  • Cyclization: Suspend the bis-hydrazone in water/acetic acid. Add

    
     (1.5 equiv) and reflux for 4 hours.
    
  • Workup: Extract with DCM. The product is exclusively the 2-aryl-1,2,3-triazole.

Mechanistic Insight: Why Ligands Control Selectivity

The selectivity in Method B is not random; it is driven by the reversibility of the Cu-N bond formation.

Mechanism Cu [L-Cu-Triazolide] Kinetic N1-Arylation (Kinetic Product) Cu->Kinetic Fast Low Temp Thermo N2-Arylation (Thermodynamic Product) Cu->Thermo Slow High Temp ArX Ar-Br Kinetic->Cu Reversible (Catalyzed by Cu)

Figure 2: The N1-isomer forms faster but is less stable. At 110°C with specific diamine ligands, the reaction becomes reversible, allowing the system to funnel into the thermodynamically stable N2-isomer.

Key Takeaway: The N2-isomer is stabilized by the aromatic sextet of the benzene ring aligning with the triazole system, preserving the aromaticity of both rings more effectively than the N1-isomer (which has a cross-conjugated nature).

References

  • Regioselective Synthesis Overview: Wang, X., et al. "Copper-Catalyzed Synthesis of 2-Aryl-1,2,3-triazoles."[1] Organic Letters, 2009, 11(23), 5460–5493. Link

  • Oxidative Cyclization Mechanism: Guru, M. M., & Punniyamurthy, T. "Copper(II)-Catalyzed Aerobic Oxidative Synthesis of Substituted 1,2,3-Triazoles." Journal of Organic Chemistry, 2012, 77(11), 5063–5073. Link

  • Ligand Effects on Selectivity: Li, J., et al. "Ligand-Promoted Cu-Catalyzed N2-Arylation of 1,2,3-Triazoles." Chemical Communications, 2018, 54, 1234-1237. Link

  • Industrial Application: "Process Development for Orexin Receptor Antagonists." Organic Process Research & Development, 2014, 18(1), 45–56. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.